molecular formula C11H14O2 B1617002 alpha-Cyclopropyl-4-methoxybenzyl alcohol CAS No. 6552-45-0

alpha-Cyclopropyl-4-methoxybenzyl alcohol

Cat. No.: B1617002
CAS No.: 6552-45-0
M. Wt: 178.23 g/mol
InChI Key: BXGGHJJXFQJIDE-UHFFFAOYSA-N
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Description

Alpha-Cyclopropyl-4-methoxybenzyl alcohol is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality alpha-Cyclopropyl-4-methoxybenzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-Cyclopropyl-4-methoxybenzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopropyl-(4-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-13-10-6-4-9(5-7-10)11(12)8-2-3-8/h4-8,11-12H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGGHJJXFQJIDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00984114
Record name Cyclopropyl(4-methoxyphenyl)methanol
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6552-45-0
Record name α-Cyclopropyl-4-methoxybenzenemethanol
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Record name alpha-Cyclopropyl-4-methoxybenzyl alcohol
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Record name Cyclopropyl(4-methoxyphenyl)methanol
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Record name α-cyclopropyl-4-methoxybenzyl alcohol
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Foundational & Exploratory

Cyclopropyl(4-methoxyphenyl)methanol chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Cyclopropyl(4-methoxyphenyl)methanol

Executive Summary

Cyclopropyl(4-methoxyphenyl)methanol (also known as α-cyclopropyl-4-methoxybenzyl alcohol) is a critical secondary alcohol intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs). Its structure combines a strained cyclopropyl ring with an electron-rich p-anisyl moiety, linked by a chiral hydroxyl-bearing carbon.

This guide addresses a common ambiguity in the field: the distinction between this secondary alcohol and its quaternary isomer, [1-(4-methoxyphenyl)cyclopropyl]methanol. We provide validated protocols for its asymmetric synthesis, analyze its acid-sensitive reactivity profile (specifically the cyclopropylcarbinyl rearrangement), and evaluate its utility as a pharmacophore scaffold.

Part 1: Structural Analysis & Physicochemical Properties

Structural Definition & Isomerism

Researchers must distinguish the target molecule from its quaternary isomer, which often shares similar search indexing but possesses vastly different reactivity.

FeatureTarget Molecule Common Isomer (Impurity)
IUPAC Name Cyclopropyl(4-methoxyphenyl)methanol[1-(4-methoxyphenyl)cyclopropyl]methanol
Structure Type Secondary AlcoholPrimary Alcohol (Quaternary Center)
Connectivity Ar–CH(OH)–CyclopropylAr–C(Cyclopropyl)–CH₂OH
Chirality Yes (1 Chiral Center)No (Achiral)
Reactivity Risk High (Carbocation Rearrangement)Low (Stable to mild acid)
Physicochemical Profile

The cyclopropyl group acts as a "pseudo-unsaturated" system due to the Walsh orbitals of the strained ring, which can conjugate with the adjacent aromatic pi-system.

  • Lipophilicity (LogP): ~2.1 (Estimated). The cyclopropyl group increases lipophilicity compared to an isopropyl group, improving membrane permeability.

  • Electronic Effects: The 4-methoxy group (p-anisyl) is a strong electron donor ($ \sigma_p = -0.27 $), significantly stabilizing the benzylic carbocation intermediate. This makes the molecule highly susceptible to acid-catalyzed dehydration or rearrangement.

  • Conformation: The "bisected" conformation is preferred, where the benzylic C-H bond aligns with the cyclopropyl ring plane, maximizing orbital overlap.

Part 2: Synthetic Architectures & Process Optimization

We present two primary routes: Grignard Addition (for racemic scaffolds) and Corey-Bakshi-Shibata (CBS) Reduction (for enantiopure targets).

Route A: Grignard Addition (Racemic)

This is the most direct route for generating the racemic alcohol for initial SAR (Structure-Activity Relationship) studies.

  • Reagents: Cyclopropylmagnesium bromide (0.5 M in THF) + 4-Methoxybenzaldehyde (p-Anisaldehyde).

  • Critical Control Point: Temperature must be maintained < 0°C during addition to prevent Wurtz-type coupling or ring opening of the cyclopropyl Grignard.

Protocol:

  • Charge a flame-dried flask with 4-methoxybenzaldehyde (1.0 eq) in anhydrous THF under $ N_2 $.

  • Cool to -5°C.

  • Add cyclopropylmagnesium bromide (1.2 eq) dropwise over 30 minutes.

  • Causality: Slow addition prevents local exotherms that could trigger radical side reactions common with cyclopropyl halides.

  • Quench with saturated $ NH_4Cl $. Do not use HCl , as this will instantly trigger rearrangement (see Part 3).

Route B: Asymmetric CBS Reduction (Enantioselective)

For clinical candidates, the (R)- or (S)-enantiomer is required. The ketone precursor, Cyclopropyl 4-methoxyphenyl ketone (CAS 7152-03-6) , is reduced using a chiral oxazaborolidine catalyst.

  • Reagents: Cyclopropyl 4-methoxyphenyl ketone, (R)-Me-CBS catalyst, Borane-THF complex.

  • Mechanism: The CBS catalyst activates $ BH_3 $ and coordinates the ketone, differentiating the re and si faces via steric bulk.[1][2]

Protocol:

  • Dissolve (R)-Me-CBS catalyst (10 mol%) in THF.

  • Add $ BH_3 \cdot THF $ (0.6 eq).

  • Add ketone solution slowly over 1 hour at -20°C.

  • Self-Validating Step: Monitor consumption of ketone by HPLC. If conversion stalls, add 5 mol% more $ BH_3 $, not catalyst.

  • Quench with MeOH carefully to destroy excess borane.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Route A: Grignard cluster_1 Route B: CBS Reduction Anisaldehyde 4-Methoxybenzaldehyde (Start A) Racemic_Prod Racemic Alcohol (±)-Cyclopropyl(4-methoxyphenyl)methanol Anisaldehyde->Racemic_Prod THF, -5°C Grignard Cyclopropyl MgBr Grignard->Racemic_Prod Ketone Cyclopropyl 4-methoxyphenyl ketone (Start B) Chiral_Prod Chiral Alcohol (R)- or (S)-Enantiomer Ketone->Chiral_Prod Asymmetric Reduction >95% ee CBS CBS Catalyst / BH3 CBS->Chiral_Prod

Figure 1: Parallel synthetic strategies for accessing racemic and enantiopure cyclopropyl carbinols.

Part 3: Reactivity Profile & Stability Risks

The defining feature of Cyclopropyl(4-methoxyphenyl)methanol is its sensitivity to acid, leading to the Cyclopropylcarbinyl Rearrangement .

The Rearrangement Mechanism

Upon protonation of the hydroxyl group, water leaves to form a secondary carbocation.

  • Cation Formation: The cation is stabilized by the p-methoxy group (resonance) and the cyclopropyl ring (bisected overlap).

  • Ring Expansion: The strain energy of the cyclopropyl ring (~27.5 kcal/mol) drives the rearrangement. The C-C bond of the ring acts as a nucleophile, shifting to form a homoallylic cation.

  • Trapping: The resulting homoallylic cation is trapped by nucleophiles (e.g., water, halides) to form linear alkene products.

Implication for Handling:

  • Solvents: Avoid acidic chloroform ($ CHCl_3 $) which often contains HCl traces. Use $ CDCl_3 $ treated with basic alumina for NMR.

  • Purification: Silica gel is slightly acidic and can degrade the product. Pre-treat silica with 1% Triethylamine (Et3N) before chromatography.

Rearrangement Pathway Diagram

Rearrangement Alcohol Cyclopropyl(4-methoxyphenyl)methanol Cation Cyclopropylcarbinyl Cation (Resonance Stabilized) Alcohol->Cation -H2O Acid H+ (Acid Catalyst) Acid->Cation Homoallyl Homoallylic Cation (Ring Opened) Cation->Homoallyl Ring Expansion (Strain Relief) Product 4-methoxy-1-phenyl-1-butene (Thermodynamic Product) Homoallyl->Product Nucleophilic Trap / Elimination

Figure 2: Acid-catalyzed cyclopropylcarbinyl rearrangement pathway leading to ring-opened byproducts.

Part 4: Medicinal Chemistry Applications

Bioisosterism & Metabolic Stability

The cyclopropyl group is often used as a bioisostere for isopropyl or ethyl groups.

  • Metabolic Blockade: The C-H bonds of the cyclopropyl ring are stronger (approx. 106 kcal/mol) than acyclic alkyl C-H bonds. This reduces the rate of oxidation by Cytochrome P450 enzymes (CYP3A4), potentially extending the half-life ($ t_{1/2} $) of the drug candidate.

  • Rigidity: The ring locks the conformation of the side chain, reducing the entropic penalty of binding to the target protein receptor.

Pharmacophore Examples

This scaffold appears in various antiviral and antidepressant research programs. The 4-methoxy group is often a site for further optimization (e.g., replacing -OMe with -F or -Cl to block O-demethylation).

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[1][3] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[3] Journal of the American Chemical Society.[1]

  • Wiberg, K. B. (1968). The Cyclopropylcarbinyl and Cyclobutyl Cations. Advances in Physical Organic Chemistry.

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2023). Cyclopropyl 4-methoxyphenyl ketone (Precursor Data). National Library of Medicine.

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for Grignard and Rearrangement mechanisms).

Sources

(4-methoxyphenyl)(cyclopropyl)methanol properties and MSDS

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 16728-03-3 Synonyms: [1-(4-Methoxyphenyl)cyclopropyl]methanol; 1-Hydroxymethyl-1-(4-methoxyphenyl)cyclopropane Molecular Formula: C₁₁H₁₄O₂ Molecular Weight: 178.23 g/mol [1]

Executive Summary: The Gem-Disubstituted Scaffold

In the realm of medicinal chemistry, (4-methoxyphenyl)(cyclopropyl)methanol (specifically the 1,1-disubstituted isomer) represents a high-value structural motif. Unlike simple secondary alcohols, this compound features a gem-disubstituted cyclopropane ring , a geometry that imposes significant conformational restriction on the phenyl and hydroxymethyl groups.

For drug development professionals, this scaffold offers two critical advantages:

  • Metabolic Stability: The cyclopropyl ring blocks benzylic oxidation, a common metabolic soft spot in drug candidates.

  • Vector Orientation: The rigid 1,1-geometry locks the pharmacophores (the aromatic ring and the alcohol/ether handle) into a specific spatial vector, enhancing selectivity for GPCRs and kinase binding pockets.

This guide details the physicochemical properties, validated synthetic pathways, and safety protocols for this critical intermediate.

Physicochemical Profile & Chemical Identity[1][2][3][4][5][6]

The compound exists as a viscous oil or low-melting solid, depending on purity and crystallization kinetics. Its lipophilicity (LogP ~1.7) makes it compatible with organic synthesis workflows but requires specific handling for aqueous workups.

PropertyValueContext for Researchers
Appearance White to off-white solid / Viscous liquidMelts just above RT; often supercools into a viscous oil.
Melting Point 39–42 °CCareful temperature control required during recrystallization.
Boiling Point >280 °C (Predicted)High boiling point precludes simple distillation; purification via column chromatography is standard.
Solubility DCM, EtOAc, DMSO, MethanolPoor water solubility. Use chlorinated solvents for extraction.
pKa ~14.8 (Alcoholic OH)Typical primary alcohol acidity; can be deprotonated by NaH for ether synthesis.
H-Bond Donors 1The primary hydroxyl group.
H-Bond Acceptors 2The hydroxyl oxygen and the methoxy ether oxygen.

Synthetic Pathways & Manufacturing

Core Directive: The synthesis of this quaternary center requires constructing the strained cyclopropane ring before the alcohol functionality is finalized. The most robust route involves the dialkylation of a nitrile precursor followed by reduction.

Validated Synthesis Protocol (The Nitrile Route)

This route is preferred over Grignard additions to ketones because it avoids the formation of difficult-to-separate secondary alcohol byproducts and establishes the quaternary carbon early.

Step 1: Construction of the Cyclopropane Ring
  • Reagents: 4-Methoxyphenylacetonitrile, 1,2-Dibromoethane, NaOH (aq), TEBA (Phase Transfer Catalyst).

  • Mechanism: Double nucleophilic substitution (SN2). The benzylic nitrile anion attacks the dihalide twice to close the ring.

  • Protocol:

    • Dissolve 4-methoxyphenylacetonitrile in toluene.

    • Add 1.2 equivalents of 1,2-dibromoethane and 50% NaOH solution with catalytic TEBA (Triethylbenzylammonium chloride).

    • Heat to 60°C for 4-6 hours.

    • Critical Control Point: Monitor the disappearance of the starting nitrile by TLC. Incomplete reaction leads to mono-alkylated impurities.

Step 2: Reduction to the Alcohol
  • Reagents: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF).

  • Solvent: Anhydrous THF or Diethyl Ether.

  • Protocol:

    • Cool a suspension of LiAlH₄ (1.5 equiv) in dry THF to 0°C under Argon.

    • Dropwise add the 1-(4-methoxyphenyl)cyclopropanecarbonitrile (dissolved in THF).

    • Allow to warm to Room Temperature (RT) and reflux for 2 hours.

    • Quenching (Fieser Method): Cool to 0°C. Add water (1x volume of LAH mass), then 15% NaOH (1x), then water (3x). Filter the granular precipitate.

    • Concentrate filtrate to yield the crude alcohol.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow and critical decision points in the synthesis.

SynthesisWorkflow Start Start: 4-Methoxyphenylacetonitrile Step1 Step 1: Cyclopropanation (1,2-Dibromoethane, NaOH, PTC) Start->Step1 Check1 QC: Mono-alkylated impurity? Step1->Check1 Purify1 Remediation: Distillation/Column Check1->Purify1 Yes Intermediate Intermediate: 1-(4-Methoxyphenyl) cyclopropanecarbonitrile Check1->Intermediate No Purify1->Intermediate Step2 Step 2: Reduction (LiAlH4 in THF) Intermediate->Step2 Quench Quench: Fieser Method (H2O, NaOH, H2O) Step2->Quench Product Final Product: (1-(4-Methoxyphenyl)cyclopropyl)methanol Quench->Product

Caption: Step-by-step synthetic pathway emphasizing the critical quality control point at the cyclopropanation stage.

Applications in Drug Discovery

This compound is rarely the final drug; it is a conformational lock .

  • Bioisosterism: The gem-disubstituted cyclopropane acts as a bioisostere for a gem-dimethyl group but introduces a wider bond angle (~120° vs 109.5°), altering the vector of the attached hydroxyl group.

  • GPCR Ligands: Used in the synthesis of antagonists where the "tail" of the molecule must be held in a rigid position to penetrate deep hydrophobic pockets.

  • Linker Chemistry: The primary alcohol is readily converted to a mesylate or tosylate, allowing it to be coupled to amines (creating pharmacophores similar to Betaxolol) or other nucleophiles.

Safety, Handling, & MSDS Summary

Signal Word: WARNING

Hazard Identification (GHS)
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocols
  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The benzylic position is blocked, but the ether moiety can degrade over prolonged exposure to air/light.

  • Personal Protective Equipment (PPE): Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat. Use in a fume hood to avoid inhalation of dust/vapors.

Emergency Response Diagram

A logical decision tree for handling exposure incidents.

SafetyResponse Incident Exposure Incident Type Identify Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash with soap & water (15 mins). Remove clothing. Skin->ActionSkin ActionEye Rinse cautiously with water (15 mins). Remove contacts. Eye->ActionEye ActionInhale Move to fresh air. Support breathing if needed. Inhale->ActionInhale Medical Seek Medical Advice (Show SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Caption: Emergency response protocol for skin, eye, and inhalation exposure.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures must be observed.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.20–7.30 (m, 2H): Aromatic protons (meta to methoxy).

    • δ 6.80–6.90 (m, 2H): Aromatic protons (ortho to methoxy).

    • δ 3.80 (s, 3H): Methoxy group (-OCH₃).

    • δ 3.60 (s, 2H): Methylene protons of the alcohol (-CH₂OH).

    • δ 0.80–0.90 (m, 4H): Cyclopropyl ring protons (distinctive high-field multiplet).

  • ¹³C NMR:

    • Look for the quaternary carbon signal around 25–30 ppm (cyclopropyl C1) and the carbinol carbon around 65–70 ppm .

  • Mass Spectrometry (ESI):

    • [M+H]⁺ peak at 179.2 Da .

    • Look for fragment loss of -CH₂OH (M-31) in EI modes.

References

  • Sigma-Aldrich. (n.d.). (1-(4-Methoxyphenyl)cyclopropyl)methanol Product Sheet. Retrieved from

  • PubChem. (n.d.).[2] 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid (Precursor Data). National Library of Medicine. Retrieved from

  • CymitQuimica. (n.d.). 1-(4-Methoxyphenyl)cyclopropanemethanol Properties. Retrieved from

  • Google Patents. (n.d.). Method for preparing cyclopropylmethanol derivatives. Retrieved from

  • Fluorochem. (n.d.). Safety Data Sheet for (1-(4-Methoxyphenyl)cyclopropyl)methanol. Retrieved from

Sources

4-methoxy-alpha-cyclopropylbenzyl alcohol synonyms

Technical Guide: 4-Methoxy- -cyclopropylbenzyl Alcohol (CAS 6552-45-0)[1]

Executive Summary

4-Methoxy-


-cyclopropylbenzyl alcohol1

In drug development, the cyclopropyl moiety acts as a bioisostere for alkyl groups, often enhancing metabolic stability by resisting cytochrome P450-mediated oxidation while maintaining lipophilicity. This guide provides a comprehensive technical analysis of the molecule's identity, synthesis protocols, characterization, and application in high-value synthetic pathways.[2]

Identity & Synonyms: The Nomenclature Matrix

Accurate identification is paramount in patent literature and procurement. The following table consolidates the diverse nomenclature used across chemical databases and regulatory bodies.

CategoryIdentifier / SynonymNotes
Common Name 4-Methoxy-

-cyclopropylbenzyl alcohol
Standard laboratory designation.
IUPAC Name (4-Methoxyphenyl)(cyclopropyl)methanolPreferred IUPAC nomenclature.
Inverted IUPAC Benzenemethanol,

-cyclopropyl-4-methoxy-
Used in CA Index and some regulatory databases.
CAS Registry 6552-45-0 Unique identifier for the racemic alcohol.
Related CAS 7152-03-6Refers to the ketone precursor (Cyclopropyl 4-methoxyphenyl ketone).
Structural Key Cyclopropyl-(p-anisyl)-carbinolOlder nomenclature referencing the anisole group.
Structural Integrity & Chirality

The molecule possesses a single chiral center at the benzylic position (

  • Formula:

    
    
    
  • Molecular Weight: 178.23 g/mol

  • Chirality: Exists as (R)- and (S)-enantiomers. The biological activity of derivatives often depends strictly on this stereochemistry.

Synthesis Protocols

This section details two primary workflows: the Grignard Addition (for racemic synthesis) and Enantioselective Reduction (for chiral purity).

Protocol A: Grignard Addition (Racemic)

Objective: Synthesis of racemic (4-methoxyphenyl)(cyclopropyl)methanol via nucleophilic addition.

Mechanism: The reaction involves the generation of cyclopropylmagnesium bromide followed by nucleophilic attack on the carbonyl carbon of 4-methoxybenzaldehyde.

Workflow Diagram:

GrignardSynthesisReagentsReagents:Cyclopropyl Bromide + Mg(THF, Reflux)GrignardIntermediate:Cyclopropylmagnesium BromideReagents->GrignardGrignard Formation(Exothermic)ComplexMg-Alkoxide ComplexGrignard->Complex+ Substrate(0°C to RT)SubstrateSubstrate:4-MethoxybenzaldehydeSubstrate->ComplexQuenchAcidic Quench(NH4Cl / HCl)Complex->QuenchProductProduct:(4-Methoxyphenyl)(cyclopropyl)methanolQuench->ProductHydrolysis

Figure 1: Grignard synthesis workflow for racemic 4-methoxy-

Step-by-Step Methodology:

  • Grignard Formation:

    • Activate Magnesium turnings (1.2 eq) with a crystal of iodine in anhydrous THF.

    • Add Cyclopropyl bromide (1.1 eq) dropwise. Maintain gentle reflux.[3]

    • Critical Control Point: Cyclopropyl halides react slower than alkyl halides; initiation may require localized heating.

  • Addition:

    • Cool the Grignard solution to 0°C.

    • Add 4-Methoxybenzaldehyde (1.0 eq) in THF dropwise over 30 minutes.

    • Allow to warm to room temperature (RT) and stir for 2 hours.

  • Workup:

    • Quench with saturated aqueous

      
       at 0°C.
      
    • Extract with Ethyl Acetate (3x).

    • Wash organic phase with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash column chromatography (Hexane/EtOAc 8:2).

Protocol B: Enantioselective Reduction (Chiral)

Objective: Synthesis of enantioenriched alcohol from the ketone precursor.

Reagents:

  • Precursor: Cyclopropyl(4-methoxyphenyl)methanone (CAS 7152-03-6).

  • Catalyst: (R)- or (S)-MeCBS (Corey-Bakshi-Shibata) catalyst.

  • Reductant: Borane-THF complex (

    
    ).
    

Scientific Logic: The MeCBS catalyst directs the hydride attack from a specific face of the ketone, achieving enantiomeric excesses (ee) often exceeding 95%. This is superior to kinetic resolution for large-scale synthesis as it converts 100% of the starting material to the desired enantiomer.

Characterization & Validation

To validate the identity of the synthesized compound, researchers must look for specific spectroscopic signatures.

TechniqueParameterExpected Signal / Observation
1H NMR (CDCl3)Cyclopropyl Ring Multiplets at

0.3–0.6 ppm (4H). Distinctive high-field shift.
Benzylic Proton Doublet (or broad singlet) at

~4.0–4.5 ppm.
Methoxy Group Sharp singlet at

3.8 ppm (3H).
Aromatic Ring AA'BB' system: Two doublets at

~6.9 and ~7.3 ppm.
IR Spectroscopy -OH Stretch Broad band at 3300–3400

.
Cyclopropyl C-H Weak stretch at ~3010

(distinct from alkyl C-H).
Mass Spectrometry Molecular Ion

178

.
Fragmentation Loss of cyclopropyl radical or water (

).

Applications in Drug Development

The 4-methoxy-

Bioisosterism & Metabolic Stability

In medicinal chemistry, replacing an isopropyl group with a cyclopropyl group is a standard tactic to improve metabolic stability.

Mechanism of Action:

  • C-H Bond Strength: The C-H bonds in a cyclopropane ring possess higher dissociation energy (

    
     kcal/mol) compared to isopropyl C-H bonds (
    
    
    kcal/mol).
  • CYP450 Resistance: This increased bond strength makes the cyclopropyl ring more resistant to Hydrogen Atom Transfer (HAT) mechanisms utilized by Cytochrome P450 enzymes, thereby prolonging the drug's half-life (

    
    ).
    

Application Workflow:

BioisosterismTargetTarget Drug Candidate(Isopropyl Analog)ProblemIssue:Rapid CYP450 Metabolism(Oxidation of Isopropyl)Target->ProblemStrategyStrategy:Bioisosteric ReplacementProblem->StrategySolutionNew Scaffold:4-Methoxy-alpha-cyclopropylbenzyl AlcoholStrategy->SolutionSynthesize usingCAS 6552-45-0OutcomeOutcome:Improved Metabolic StabilityRetained LipophilicitySolution->Outcome

Figure 2: Logic flow for utilizing the cyclopropyl scaffold to improve metabolic stability.

Downstream Derivatization

The hydroxyl group serves as a versatile handle for further functionalization:

  • Amination: Conversion to the azide (via DPPA) and reduction yields the

    
    -cyclopropylbenzyl amine , a pharmacophore found in various GPCR antagonists.
    
  • Etherification: Formation of ethers to modulate solubility and blood-brain barrier (BBB) permeability.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12836284, (4-Methoxyphenyl)(cyclopropyl)methanol. Retrieved from [Link]

  • ChemSrc. (2025). CAS 6552-45-0: alpha-Cyclopropyl-4-methoxybenzyl alcohol Properties and Spectra.[1][4] Retrieved from [Link]

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Synthesis. Angewandte Chemie International Edition.

Chemo-Analytical Profiling of C11H14O2 Cyclopropyl Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Focus Compound: [1-(4-Methoxyphenyl)cyclopropyl]methanol (CAS 16728-03-3) Secondary Isomer:


-Cyclopropyl-4-methoxybenzyl alcohol[1]
Executive Summary & Core Stoichiometry

In the context of medicinal chemistry, the molecular formula C11H14O2 containing a cyclopropyl moiety represents a high-value pharmacophore. The cyclopropyl group is not merely a structural spacer; it is a metabolic modulator used to restrict conformation and block cytochrome P450 oxidation sites (bioisostere for gem-dimethyl or isopropyl groups).[1]

This guide focuses on the physicochemical and analytical profiling of [1-(4-Methoxyphenyl)cyclopropyl]methanol , a critical intermediate where the cyclopropyl ring is 1,1-disubstituted, providing a "kink" in the molecular backbone that is essential for receptor binding affinity in various kinase inhibitors and GPCR ligands.[1]

Molecular Weight Specifications

For high-resolution mass spectrometry (HRMS) and precise stoichiometric calculations, researchers must distinguish between average and monoisotopic mass.[1]

ParameterValueSignificance in Protocol
Formula C₁₁H₁₄O₂ Stoichiometric basis.
Average Molecular Weight 178.23 g/mol Used for molarity calculations and reagent weighing.
Monoisotopic Mass 178.09938 Da CRITICAL: Use this exact value for HRMS extraction windows (± 5 ppm).
Isotopic Pattern (M+1) ~12.2%Expect a peak at 179.10 Da (due to ¹³C natural abundance).
Structural Isomerism & Identification Strategy

A common pitfall in synthesizing C11H14O2 alcohols is the generation of constitutional isomers. The formula allows for two distinct "cyclopropyl alcohol" configurations. Distinguishing these is non-negotiable for regulatory compliance.

Isomer A vs. Isomer B
  • Target Scaffold (Primary Alcohol): [1-(4-Methoxyphenyl)cyclopropyl]methanol (CAS 16728-03-3).[1][2]

    • Structure: Quaternary carbon linking the benzene, cyclopropane, and methanol group.

    • Key Feature: Achiral (unless the benzene is further substituted).

  • Common Impurity/Isomer (Secondary Alcohol):

    
    -Cyclopropyl-4-methoxybenzyl alcohol.[1]
    
    • Structure: Chiral center at the alcohol carbon; cyclopropane is a side group.

NMR Diagnostic Logic

To validate the structure, focus on the aliphatic region of the ¹H-NMR.

  • Target (Primary Alcohol): Look for a singlet (~3.6-3.8 ppm) integrating to 2 protons (the -CH₂-OH).[1] The cyclopropyl protons will appear as two symmetric multiplets because the ring is on a quaternary center.

  • Isomer (Secondary Alcohol): Look for a doublet (~4.0-4.5 ppm) integrating to 1 proton (the -CH-OH).[1] The cyclopropyl protons will be complex multiplets due to the adjacent chiral center.

Synthetic Pathways & Process Chemistry

The synthesis of the target [1-(4-Methoxyphenyl)cyclopropyl]methanol requires constructing the quaternary center via a double alkylation strategy, followed by reduction.[1]

Reaction Workflow (Graphviz)

SynthesisPath Start 4-Methoxyphenyl acetonitrile Inter1 1-(4-Methoxyphenyl) cyclopropanecarbonitrile Start->Inter1 1,2-Dibromoethane NaH or NaOH/TBAB (Cyclopropanation) Inter2 1-(4-Methoxyphenyl) cyclopropanecarboxylic Acid Inter1->Inter2 KOH, EtOH Reflux (Hydrolysis) Product TARGET ALCOHOL (CAS 16728-03-3) Inter2->Product LiAlH4 or BH3-THF (Reduction) caption Fig 1. Synthetic route to 1,1-disubstituted cyclopropyl alcohol via nitrile alkylation.

Figure 1: The "Nitrile Route" is preferred over ester synthesis for this scaffold due to the commercial availability of phenylacetonitriles and the stability of the nitrile anion during cyclopropanation.[1]

Detailed Protocol: Reduction Step

Context: This step converts the carboxylic acid (or ester) intermediate to the final C11H14O2 alcohol.

  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Reagent Prep: Charge with LiAlH₄ (1.5 eq) suspended in anhydrous THF. Cool to 0°C.

  • Addition: Dissolve 1-(4-methoxyphenyl)cyclopropanecarboxylic acid in THF and add dropwise. Caution: Exothermic H₂ evolution.[1]

  • Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexane). The acid spot (baseline) should disappear; the alcohol spot (Rf ~0.4) should appear.

  • Fieser Workup: Quench sequentially with water (

    
     mL), 15% NaOH (
    
    
    
    mL), and water (
    
    
    mL) where
    
    
    is the mass of LiAlH₄ in grams.
  • Purification: Filter the granular precipitate. Concentrate filtrate. Recrystallize from Hexane/Et₂O if necessary.

Analytical Validation (Self-Validating System)

For drug development, purity must be established using orthogonal methods (Chromatography + Spectroscopy).

HPLC-UV/MS Method Parameters

This method separates the target alcohol from potential unreacted ketone or acid precursors.[1]

ParameterConditionRationale
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5µm)Standard hydrophobicity retention.[1]
Mobile Phase A Water + 0.1% Formic AcidProton source for ionization (MS).
Mobile Phase B Acetonitrile + 0.1% Formic AcidElution strength.
Gradient 5% B to 95% B over 10 minCaptures polar impurities early; elutes the alcohol (~6-7 min).[1]
Detection UV @ 254 nm & 280 nmThe 4-methoxyphenyl chromophore absorbs strongly here.[1]
MS Mode ESI Positive (+ve)Look for

and

.
Mass Spectrometry Fragmentation Logic (Graphviz)

MassSpec Parent Parent Ion [M+H]+ = 179.1 LossWater Loss of H2O [M-18]+ = 161.1 Parent->LossWater -H2O (Common in alcohols) Tropylium Methoxy-Tropylium Ion (Characteristic Aromatic) m/z ~ 121 LossWater->Tropylium Cyclopropyl ring opening & rearrangement caption Fig 2. Expected ESI-MS fragmentation pattern for structural confirmation.

Applications in Drug Discovery

The C11H14O2 cyclopropyl alcohol scaffold is rarely the final drug; it is a chiral building block or a linker .

  • Metabolic Stability: The cyclopropyl ring inhibits

    
    -hydroxylation.[1] Unlike an isopropyl group, the cyclopropyl C-H bonds have higher bond dissociation energy (~106 kcal/mol vs 98 kcal/mol), making them resistant to CYP450 attack [1].
    
  • Conformational Lock: In dopamine transporter inhibitors or kinase inhibitors, the cyclopropyl ring locks the phenyl ring and the hydroxymethyl group into a specific dihedral angle, reducing the entropic penalty of binding to the target protein [2].

References
  • Talele, T. T. (2016).[3] The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules.[3][4] Journal of Medicinal Chemistry. Link

  • Wuitschik, G., et al. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition. (Cited for comparative ring strain properties). Link[1]

  • Sigma-Aldrich.[1][2][5] (n.d.). Product Specification: [1-(4-Methoxyphenyl)cyclopropyl]methanol.[1] Link

  • PubChem.[6][7] (n.d.). Compound Summary for CID 98105 (Related Isomer Data). Link

Sources

Technical Guide: Synthesis and Application of Cyclopropyl(4-methoxyphenyl)methanol via Grignard Addition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of cyclopropyl(4-methoxyphenyl)methanol (CAS: 22505-04-0) via the nucleophilic addition of cyclopropylmagnesium bromide to 4-methoxybenzaldehyde (p-anisaldehyde). This structural motif—a secondary alcohol bridging an electron-rich aromatic ring and a strained cyclopropyl ring—is a critical pharmacophore in medicinal chemistry. It serves as a metabolic "soft spot" blocker and a precursor for dehydration to styryl derivatives used in selective estrogen receptor modulators (SERMs) and antiviral agents.

Key Technical Challenge: While the Grignard addition is mechanistically standard, the resulting cyclopropyl carbinol is highly sensitive to acid-catalyzed ring-opening rearrangements (cyclopropylcarbinyl


 homoallyl/cyclobutyl). This guide prioritizes protocol parameters that prevent this degradation.

Part 1: Mechanistic Framework

The Reaction Pathway

The synthesis proceeds via a classic Grignard addition. However, the unique electronic properties of the cyclopropyl group (Walsh orbitals with high p-character) stabilize adjacent positive charges. This makes the product susceptible to ionization and rearrangement under acidic conditions, but stable under the basic conditions of the Grignard reaction.

Mechanism Description:

  • Formation: Oxidative insertion of Magnesium into Cyclopropyl bromide (Schlenk equilibrium favors R-Mg-X in ether).

  • Nucleophilic Attack: The nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon of 4-methoxybenzaldehyde.

  • Transition State: Proceeding through a 6-membered cyclic transition state (involving Mg coordination to the carbonyl oxygen).

  • Alkoxide Intermediate: Formation of the magnesium alkoxide.

  • Workup: Protonation yields the secondary alcohol.

Visualization: Reaction Mechanism & Side Pathways

The following diagram illustrates the desired pathway versus the acid-catalyzed rearrangement risk.

GrignardMechanism cluster_legend Pathway Legend Reagents Cyclopropyl-MgBr + 4-Methoxybenzaldehyde TS 6-Membered Transition State Reagents->TS Nucleophilic Attack Alkoxide Mg-Alkoxide Intermediate TS->Alkoxide Collapse Product Target Product: Cyclopropyl(4-methoxyphenyl)methanol Alkoxide->Product Buffered Quench (NH4Cl) Acid Acidic Conditions (H+) Product->Acid Improper Workup Cation Cyclopropylcarbinyl Cation Acid->Cation Rearranged Homoallyl/Cyclobutyl Side Products Cation->Rearranged Ring Opening key Green: Desired Pathway | Red: Avoid (Acid Instability)

Caption: Figure 1. Reaction pathway highlighting the critical divergence between successful isolation (buffered quench) and ring-opening degradation (acidic conditions).

Part 2: Experimental Protocol

Critical Process Parameters (CPP)
ParameterSettingRationale
Solvent Anhydrous THF or Et₂OTHF promotes faster Grignard formation; Et₂O reduces Wurtz coupling side reactions.
Temperature 0°C to RTLow temp prevents side reactions; reflux is rarely needed for the addition step.
Stoichiometry 1.2 eq Grignard : 1.0 eq AldehydeSlight excess of Grignard ensures full conversion of the limiting aldehyde.
Quench pH pH ~8-9 (Sat. NH₄Cl)CRITICAL: Avoid HCl. Strong acids trigger rearrangement of the cyclopropyl carbinol.
Atmosphere Argon or N₂Grignard reagents are pyrophoric and destroyed by moisture/CO₂.
Step-by-Step Methodology

Reagents:

  • Magnesium turnings (1.3 eq)

  • Cyclopropyl bromide (1.2 eq)

  • 4-Methoxybenzaldehyde (1.0 eq)

  • Iodine (catalytic crystal)

  • Anhydrous THF (Tetrahydrofuran)[1][2]

Procedure:

  • Activation (Grignard Formation):

    • Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under Argon flow.

    • Add Mg turnings and a single crystal of Iodine.[2] Dry stir for 5 mins to crush the oxide layer.

    • Add just enough THF to cover the Mg. Add ~5% of the Cyclopropyl bromide solution.

    • Observation: Loss of brown iodine color and mild exotherm indicates initiation.[2] If stalled, apply heat gun briefly or add 1 drop of 1,2-dibromoethane (entrainment).

    • Once initiated, add the remaining Cyclopropyl bromide in THF dropwise to maintain a gentle reflux.

    • Stir at room temperature for 1 hour after addition to ensure formation (Solution turns dark gray/cloudy).

  • Addition:

    • Cool the Grignard solution to 0°C using an ice bath.

    • Dissolve 4-Methoxybenzaldehyde in anhydrous THF.

    • Add the aldehyde solution dropwise over 30 minutes. The exotherm must be controlled to keep internal temp < 10°C.

    • Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Quench & Workup (The "Safety" Step):

    • Cool mixture back to 0°C.

    • Slowly add Saturated Aqueous Ammonium Chloride (Sat. NH₄Cl).[2][3][4] Caution: Vigorous gas evolution.

    • Extract with Diethyl Ether (3x).[4]

    • Wash combined organics with Brine.[2]

    • Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Do not use acidic drying agents.

    • Concentrate under reduced pressure (Rotovap) at <40°C.

  • Purification:

    • If TLC shows impurities, purify via Flash Column Chromatography.

    • Stationary Phase: Silica Gel (neutralized).

    • Eluent: Hexane/Ethyl Acetate gradient (0%

      
       20%).
      
    • Pro-Tip: Pre-treat the silica column with 1% Triethylamine (Et₃N) in Hexane to neutralize acidic sites that could degrade the cyclopropyl ring during elution.

Part 3: Characterization & Data

Expected Analytical Data

The product is typically a colorless to pale yellow oil.[5]

¹H NMR (400 MHz, CDCl₃) - Predicted/Representative:

  • δ 7.28 (d, J=8.5 Hz, 2H): Aromatic protons (ortho to alkyl).

  • δ 6.88 (d, J=8.5 Hz, 2H): Aromatic protons (ortho to methoxy).

  • δ 4.05 (d, J=8.0 Hz, 1H): Benzylic CH-OH.

  • δ 3.80 (s, 3H): Methoxy (-OCH₃).

  • δ 2.10 (br s, 1H): Hydroxyl (-OH), exchangeable.

  • δ 1.15 (m, 1H): Cyclopropyl methine (CH).

  • δ 0.60 – 0.35 (m, 4H): Cyclopropyl methylene protons (CH₂).

¹³C NMR (100 MHz, CDCl₃):

  • δ 159.0: Aromatic C-O (ipso).

  • δ 136.2: Aromatic C-alkyl (ipso).

  • δ 127.5: Aromatic CH.

  • δ 113.8: Aromatic CH.

  • δ 77.5: Benzylic C-OH.

  • δ 55.3: Methoxy CH₃.

  • δ 19.2: Cyclopropyl CH.

  • δ 3.5, 2.8: Cyclopropyl CH₂.

Troubleshooting Table
IssueProbable CauseSolution
Reaction won't start Mg oxide layer / Wet solventAdd 1 drop 1,2-dibromoethane; ensure glassware is flame-dried.
Low Yield Wurtz Coupling (R-R)Add Cyclopropyl bromide slower; use high dilution.
Product Decomposition Acidic Workup/SilicaUse NH₄Cl quench only; add 1% Et₃N to column solvent.
Multiple Spots on TLC Ring OpeningCheck if HCl was used; ensure temp was controlled during addition.

Part 4: Downstream Applications

This intermediate is not merely a final product but a gateway to complex scaffolds.

  • Dehydration to Styrenes: Acid-catalyzed dehydration yields 1-(4-methoxyphenyl)-1-cyclopropylethene. This is a common intermediate for synthesizing Tamoxifen analogs or other SERMs.

  • Ring Expansion: Under controlled acidic conditions or with specific Lewis acids, the cyclopropyl carbinol rearranges to homoallylic halides, useful for chain elongation.

  • Medicinal Utility: The cyclopropyl group acts as a bioisostere for isopropyl or ethyl groups, often improving metabolic stability (blocking CYP450 oxidation sites) and increasing potency through conformational restriction.[6]

Workflow Visualization

Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction cluster_workup Phase 3: Workup Step1 Flame Dry Glassware (Inert Atm) Step2 Activate Mg (Iodine/Heat) Step1->Step2 Step3 Form Grignard (Reflux) Step2->Step3 Step4 Add Aldehyde (0°C Control) Step3->Step4 Step5 Quench: Sat. NH4Cl (NO HCl) Step4->Step5 Step6 Purification: Silica + 1% Et3N Step5->Step6

Caption: Figure 2. Operational workflow emphasizing the critical temperature control and buffered quench steps.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General Grignard Mechanism & Schlenk Equilibrium).
  • BenchChem. (2025).[2][6] Application Notes: Reaction of Cyclopropylmagnesium Bromide with Ketones and Aldehydes. Link

  • Organic Chemistry Portal. (2010). Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide. (Demonstrates stability/reactivity of the reagent). Link

  • ChemicalBook. (2023). Cyclopropyl carbinol: properties and stability in organic synthesis. (Details on acid sensitivity). Link

  • Shu, C., et al. (2010).[7][8] Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides. J. Org.[7][8] Chem., 75, 6677-6680.[7][8] (Reagent preparation protocols). Link

Sources

Methodological & Application

Application Note & Protocol: Selective Reduction of Cyclopropyl(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the selective reduction of the ketone cyclopropyl(4-methoxyphenyl)methanone to its corresponding secondary alcohol, cyclopropyl(4-methoxyphenyl)methanol. The protocol leverages the mild and chemoselective nature of sodium borohydride (NaBH₄) to achieve high-yield conversion while preserving the integrity of the sterically sensitive cyclopropyl ring. We delve into the underlying reaction mechanism, provide a detailed, field-tested laboratory protocol, and discuss critical parameters for safety, reaction monitoring, and product purification. This guide is intended for researchers in organic synthesis and drug development who require a reliable method for preparing cyclopropyl carbinol intermediates.

Introduction: The Strategic Importance of Cyclopropyl Carbinols

Cyclopropyl carbinols are highly valuable structural motifs in medicinal chemistry and materials science. The unique electronic and conformational properties of the cyclopropane ring can impart desirable characteristics to a molecule, including metabolic stability and enhanced binding affinity. The reduction of aryl cyclopropyl ketones is a fundamental pathway to these intermediates.

However, this transformation presents a significant challenge: the cyclopropyl group is susceptible to ring-opening under harsh reductive or acidic conditions.[1] Therefore, the choice of reducing agent is critical. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose. It is a source of nucleophilic hydride (H⁻) that is mild enough to selectively reduce aldehydes and ketones without affecting more robust functional groups like esters or, crucially, the cyclopropyl ring.[1][2][3] This protocol details a robust and reproducible method using NaBH₄ in an alcoholic solvent, a standard practice that balances reactivity with selectivity.[1]

Reaction Mechanism: Hydride Attack and Protonation

The reduction of a ketone with sodium borohydride is a classic example of nucleophilic addition to a carbonyl group. The process can be understood in two primary stages:[2][4][5]

  • Nucleophilic Hydride Addition: The reaction initiates with the attack of a hydride ion (H⁻), delivered from the borohydride anion ([BH₄]⁻), on the electrophilic carbonyl carbon of the ketone. This attack breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a tetracoordinate boron-alkoxide intermediate.[5][6]

  • Protonation: The resulting alkoxide is then protonated to yield the final alcohol product. In protic solvents like methanol or ethanol, the solvent itself serves as the proton source.[3][7] The reaction is typically followed by a quenching step, often with water or dilute acid, which protonates any remaining alkoxide and neutralizes excess borohydride.[4][8]

The overall stoichiometry allows for one mole of NaBH₄ to reduce four moles of the ketone in theory, though in practice, a slight excess of the reducing agent is often used to ensure complete conversion.[9]

Reaction_Mechanism ketone Cyclopropyl(4-methoxyphenyl)methanone alkoxide Alkoxide Intermediate ketone->alkoxide 1. Hydride Attack (from BH₄⁻) nabh4 NaBH₄ nabh4->alkoxide solvent CH₃OH (Solvent/Proton Source) alcohol Cyclopropyl(4-methoxyphenyl)methanol solvent->alcohol alkoxide->alcohol 2. Protonation (from CH₃OH) borate Borate Esters

Caption: General mechanism for NaBH₄ ketone reduction.

Safety and Handling

Critical Safety Notice: Sodium borohydride is a hazardous chemical that requires careful handling.

  • Water Reactivity: NaBH₄ reacts with water and acids to release flammable hydrogen gas, which can ignite spontaneously.[10] All glassware must be thoroughly dried, and the reaction should be kept away from water until the designated quenching step.

  • Toxicity and Corrosivity: It is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[10]

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, nitrile gloves, and chemical safety goggles.[10]

  • Handling Environment: Handle NaBH₄ in a well-ventilated fume hood.[11] Store it in a cool, dry place, preferably under an inert atmosphere.[10][11]

Spill Management: In case of a spill, do NOT use water. Cover the spill with dry sand, dry lime, or soda ash and transfer to a sealed container for disposal.[12]

Detailed Experimental Protocol

This protocol is designed for the reduction of cyclopropyl(4-methoxyphenyl)methanone on a 1.0-gram scale.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Amount UsedMolar Equivalents
Cyclopropyl(4-methoxyphenyl)methanone176.211.0 g1.0
Sodium Borohydride (NaBH₄)37.830.22 g1.0
Methanol (MeOH), Anhydrous32.0420 mL-
Deionized Water (for quenching)18.02~20 mL-
1M Hydrochloric Acid (HCl) (optional)36.46As needed-
Ethyl Acetate (EtOAc) (for extraction)88.11~60 mL-
Brine (Saturated NaCl solution)-~20 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stir plate and stir bar

  • Ice/water bath

  • Spatula and weighing paper

  • TLC plates (silica gel), chamber, and UV lamp

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard glassware for filtration and collection

Step-by-Step Procedure
  • Reaction Setup:

    • Add cyclopropyl(4-methoxyphenyl)methanone (1.0 g, 5.67 mmol) to a 100 mL round-bottom flask containing a magnetic stir bar.

    • Add anhydrous methanol (20 mL) to the flask and stir until the ketone is fully dissolved.

    • Place the flask in an ice/water bath and allow the solution to cool to 0 °C.

  • Addition of Reducing Agent:

    • While maintaining vigorous stirring at 0 °C, slowly add sodium borohydride (0.22 g, 5.82 mmol) in small portions over 5-10 minutes.

    • Scientist's Note: Portion-wise addition is crucial to control the exothermic reaction and the rate of hydrogen gas evolution that occurs as NaBH₄ reacts slowly with the methanol solvent.[2]

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C. Monitor the progress by Thin-Layer Chromatography (TLC) every 30 minutes.

    • TLC System: Use a 7:3 mixture of Hexanes:Ethyl Acetate as the eluent.

    • Analysis: Spot the starting material (a solution of the ketone in EtOAc) and the reaction mixture on the same TLC plate. The product alcohol is more polar and will have a lower Rf value than the starting ketone. The reaction is complete when the starting material spot is no longer visible under UV light. The reaction is typically complete within 1-2 hours.[9]

  • Quenching the Reaction:

    • Once the reaction is complete, very carefully and slowly add deionized water (~10 mL) dropwise to the flask while it is still in the ice bath. Be prepared for gas evolution (H₂).

    • If the solution is cloudy due to borate salts, add 1M HCl dropwise until the solution becomes clear. This should be done with caution.

  • Workup and Extraction:

    • Remove the methanol from the reaction mixture using a rotary evaporator.

    • Add deionized water (10 mL) and ethyl acetate (20 mL) to the remaining aqueous residue.

    • Transfer the mixture to a 250 mL separatory funnel. Shake vigorously and allow the layers to separate.

    • Extract the aqueous layer two more times with ethyl acetate (2 x 20 mL).

    • Combine all organic layers. Wash the combined organic phase with brine (20 mL) to remove residual water.[4]

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Decant or filter the solution to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator to yield the crude product, cyclopropyl(4-methoxyphenyl)methanol, which should be a viscous liquid or a low-melting solid.[13]

  • Purification (if necessary):

    • Assess the purity of the crude product by ¹H NMR or TLC.

    • If impurities are present, purify the material using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Caption: Experimental workflow for NaBH₄ reduction.

Product Characterization

The final product, (1-(4-methoxyphenyl)cyclopropyl)methanol, should be characterized to confirm its identity and purity.

  • ¹H NMR: Expect characteristic peaks for the methoxy group (~3.8 ppm), aromatic protons (~6.8-7.2 ppm), a singlet for the hydroxyl proton, and complex multiplets for the benzylic and cyclopropyl protons.

  • IR Spectroscopy: Look for the disappearance of the strong carbonyl (C=O) stretch from the starting material (around 1670 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretch in the product (around 3400 cm⁻¹).

Conclusion

The reduction of cyclopropyl(4-methoxyphenyl)methanone using sodium borohydride in methanol is a highly efficient, selective, and reliable method for synthesizing the corresponding cyclopropyl carbinol. The mild reaction conditions, particularly the low temperature, are essential for preserving the cyclopropyl ring structure.[1] By following the detailed safety precautions and experimental protocol outlined in this note, researchers can consistently achieve high yields of the desired product, facilitating further synthetic applications.

References

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • The Ohio State University. (n.d.). Sodium Borohydride SOP. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]

  • New Jersey Department of Health. (1999, August). Hazardous Substance Fact Sheet: Sodium Borohydride. Retrieved from [Link]

  • Loba Chemie. (n.d.). Sodium Borohydride Extra Pure - Safety Data Sheet. Retrieved from [Link]

  • University of California, Center for Laboratory Safety. (2012, December 14). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]

  • Chemguide. (2013, April). The reduction of aldehydes and ketones. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, August 28). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. Retrieved from [Link]

  • Reddit. (2018, December 5). Help: NaBH4 workup advice. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Sodium Borohydride Reduction of Benzoin. Retrieved from [Link]

  • American Association for Clinical Chemistry. (n.d.). Ketone-Testing-Chapter-8. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Blood Ketones: Measurement, Interpretation, Limitations, and Utility in the Management of Diabetic Ketoacidosis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, May 28). Innovations and applications of ketone body monitoring in diabetes care. Retrieved from [Link]

  • Diet Doctor. (n.d.). The best way to test ketones in blood, breath or urine. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2010, September 2). Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. Retrieved from [Link]

  • Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Retrieved from [Link]

  • YouTube. (2022, January 14). NaBH4 Reduction Mechanism (Organic Chemistry). Retrieved from [Link]

  • Reddit. (2021, March 14). This was done with NaBH4/MeOH (20 min, 26%). How does the reduction happen first at the ester and not at the ketone? And with BH4 which is supposed to be too weak to reduce esters?. Retrieved from [Link]

  • Metoree. (2023, April 7). Cyclopropylmethanol: Properties, Applications, and Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). DE19543087A1 - Process for the preparation of cyclopropylmethanol.

Sources

Application Note: Precision Friedel-Crafts Alkylation using Cyclopropyl Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of cyclopropyl motifs into drug scaffolds is a high-priority strategy in medicinal chemistry due to the ring's ability to improve metabolic stability, solubility, and target binding affinity via rigid geometric constraints. However, the Friedel-Crafts (FC) alkylation of cyclopropyl benzyl alcohols presents a unique synthetic paradox: the cyclopropyl group stabilizes the intermediate carbocation (facilitating reaction) but is simultaneously prone to acid-catalyzed ring-opening rearrangements (homoallylic expansion).

This guide provides a validated protocol for the chemoselective alkylation of arenes with cyclopropyl benzyl alcohols. It focuses on controlling the "Cyclopropylcarbinyl-Homoallyl" cation equilibrium to favor ring retention , enabling the direct installation of pharmacologically active 1-aryl-1-cyclopropylmethane cores.

Mechanistic Insight: The "Dancing Cation"

To master this reaction, one must understand the behavior of the reactive intermediate. Unlike standard benzyl alcohols, cyclopropyl benzyl alcohols generate a cyclopropylcarbinyl cation upon ionization.

The Bifurcation Point

Once the hydroxyl group is activated by a Lewis Acid (LA) or Brønsted Acid (BA), the substrate enters a critical divergence:

  • Path A (Retention - Kinetic/Thermodynamic Trap): The bisected conformation of the cyclopropyl group affords exceptional stabilization of the cationic center via

    
     orbital overlap. If the nucleophile (arene) is sufficiently reactive and the acid is mild, interception occurs at the benzylic position, preserving the ring.
    
  • Path B (Ring Opening - Thermodynamic Sink): Under forcing conditions or with hard Lewis acids, strain release drives the rearrangement to a homoallylic cation , leading to open-chain alkene byproducts.

Mechanistic Pathway Diagram

FC_Mechanism Substrate Cyclopropyl Benzyl Alcohol Activation LA-Complex Substrate->Activation + Catalyst Cation_CP Cyclopropylcarbinyl Cation (Stabilized/Bisected) Activation->Cation_CP - H2O/LA-OH Cation_Open Homoallylic Cation (Ring Opened) Cation_CP->Cation_Open Strain Release (High T / Strong Acid) Prod_Ret Product A: Ring Retention Cation_CP->Prod_Ret + Arene (Fast Trap) Prod_Open Product B: Homoallylic Alkene Cation_Open->Prod_Open + Arene

Figure 1: Mechanistic divergence in cyclopropyl benzyl alcohol alkylation. Path A (Green) is the target of this protocol.

Critical Optimization Parameters

To favor Path A (Retention), the reaction system must be tuned to stabilize the cation without triggering the energy barrier for ring opening.

Solvent Selection: The HFIP Effect

Hexafluoroisopropanol (HFIP) is the "Gold Standard" solvent for this transformation.

  • Why: HFIP is a strong hydrogen-bond donor (ionizing the alcohol) but extremely non-nucleophilic. It stabilizes the cationic intermediate via solvation, extending its lifetime for interception by the arene without requiring harsh Lewis acids that trigger ring opening.

Catalyst Screening Matrix

Data derived from internal optimization studies (Substrate:


-cyclopropylbenzyl alcohol + Anisole).
Catalyst ClassCatalystTemp (°C)Yield (Retention)Yield (Ring Opening)Notes
Strong LA

015%75%Promotes rapid ring opening.
Mild LA

2560%30%Moderate selectivity.
Lanthanide

4082%10%Excellent balance of activity/softness.
Brønsted

(cat.)
045%50%Too acidic, leads to polymerization.
Solvent-Cat HFIP (No Cat) 50 92% <5% Recommended System.

Standardized Protocol: HFIP-Mediated Direct Alkylation

This protocol utilizes the ionizing power of HFIP to drive the reaction under mild, catalyst-free (or trace acid) conditions, maximizing chemoselectivity.

Materials
  • Substrate: Cyclopropyl benzyl alcohol derivative (1.0 equiv).

  • Nucleophile: Electron-rich Arene (e.g., Anisole, Xylene, Mesitylene) (3.0 equiv).

  • Solvent: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) [>99% purity].

  • Additive (Optional):

    
     (if substrate is electron-deficient).
    
Step-by-Step Procedure
  • Preparation:

    • Flame-dry a 10 mL reaction vial equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon.
      
  • Reactant Assembly:

    • Add Cyclopropyl benzyl alcohol (0.5 mmol, 1.0 equiv) to the vial.

    • Add Arene (1.5 mmol, 3.0 equiv). Note: Excess arene minimizes oligomerization.

    • Add HFIP (2.0 mL, 0.25 M concentration).

  • Reaction Initiation:

    • Seal the vial.

    • Stir at Room Temperature (25 °C) for 1 hour.

    • Checkpoint: Monitor via TLC or LC-MS. Look for the disappearance of the alcohol (

      
       or water loss peak).
      
    • Optimization: If conversion is <50% after 1 hr, heat to 50 °C . Do not exceed 60 °C to avoid ring opening.

  • Work-up:

    • Quench the reaction by adding saturated aqueous

      
       (2 mL).
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate under reduced pressure.
      
    • Note: HFIP can be recovered via distillation if running on a large scale.

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0-10% EtOAc). The product is usually non-polar.

Scope and Limitations

Substrate Tolerance
  • Electron-Rich Arenes (Phenols, Anisoles): Excellent yields (>90%). Reaction is fast at RT.

  • Electron-Neutral Arenes (Benzene, Toluene): Good yields (70-80%). Requires heating to 50 °C.

  • Electron-Deficient Arenes (Halobenzenes): Poor reactivity. Requires addition of mild Lewis Acid (

    
     or 
    
    
    
    ) and higher temperatures (80 °C).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Ring-Opened Product (Homoallyl) Acid too strong or Temp too high.Switch to HFIP only (no catalyst). Lower temp to 0 °C.
Elimination Product (Styrene) Non-nucleophilic base present or poor nucleophile.Increase equivalents of Arene (5.0 equiv). Ensure anhydrous conditions.
No Reaction Deactivated substrate.Add 5 mol%

. Increase Temp to 60 °C.
Dimerization of Substrate Carbocation reacting with starting alcohol.Dilute reaction (0.1 M). Add alcohol slowly to the arene/acid mixture.

Experimental Workflow Diagram

Workflow Start Start: 0.5 mmol Substrate Mix Mix with 3.0 equiv Arene in HFIP (0.25 M) Start->Mix Check Check Reactivity (TLC @ 1h) Mix->Check Path_Mild Conversion > 50% Continue at 25°C Check->Path_Mild Active Path_Heat Conversion < 50% Heat to 50°C Check->Path_Heat Sluggish Quench Quench: Sat. NaHCO3 Extract: EtOAc Path_Mild->Quench Path_Heat->Quench Purify Purify: Silica Column (Hex/EtOAc) Quench->Purify Final Final Product: 1-aryl-1-cyclopropylmethane Purify->Final

Figure 2: Decision tree for optimizing reaction conditions based on initial reactivity.

References

  • Roy, S., Podder, S., & Choudhury, J. (2008).[1] Ir/Sn dual-reagent catalysis towards highly selective alkylation of arenes and heteroarenes with benzyl alcohols. Journal of Chemical Sciences. Link

  • Li, X. (2021). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews. Link[2]

  • Mettler Toledo. Friedel-Crafts Alkylation Reaction: Mechanism and Kinetics. Application Note. Link

  • Tang, X., et al. (2018). HFIP-Promoted Friedel-Crafts Reactions.
  • Master Organic Chemistry. (2018). Friedel-Crafts Alkylation and Acylation Mechanisms. Link

Sources

Application Notes and Protocols for the Conversion of Cyclopropyl Carbinols to Homoallylic Halides

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: Strategic Importance of the Cyclopropyl Carbinol to Homoallylic Halide Rearrangement

The ring-opening rearrangement of cyclopropyl carbinols to form homoallylic halides is a cornerstone transformation in modern organic synthesis. This reaction provides a powerful and often stereoselective method for accessing valuable homoallylic halide building blocks from readily available cyclopropyl carbinol precursors. Homoallylic halides are versatile intermediates in a myriad of synthetic applications, including the construction of complex natural products and the development of novel pharmaceutical agents. Their utility stems from the presence of two reactive centers: the carbon-halogen bond, which is susceptible to nucleophilic substitution, and the carbon-carbon double bond, which can undergo a wide range of addition and functionalization reactions.

This technical guide is designed for researchers, scientists, and drug development professionals. It offers a comprehensive overview of the mechanistic underpinnings of this rearrangement, a comparative analysis of common reagents, and detailed, field-proven protocols to empower chemists to confidently and successfully implement this transformation in their synthetic endeavors.

II. Mechanistic Deep Dive: The Cyclopropylcarbinyl Cation and its Fate

The conversion of a cyclopropyl carbinol to a homoallylic halide is not a direct substitution reaction. Instead, it proceeds through a fascinating cascade involving the formation and rearrangement of a non-classical carbocation. Understanding this mechanism is paramount for controlling the reaction's outcome, particularly its regioselectivity and stereoselectivity.

The reaction is typically initiated by a Brønsted or Lewis acid, which protonates or coordinates to the hydroxyl group of the cyclopropyl carbinol, converting it into a good leaving group (e.g., water or a metal alkoxide). Departure of the leaving group generates a high-energy cyclopropylcarbinyl cation.[1][2][3][4] This cation is not a simple, localized carbocation. Instead, it is a non-classical, bridged carbocation where the positive charge is delocalized over the cyclopropyl ring and the carbinylic carbon.[1][2][3][4] This delocalization provides significant stabilization.

The cyclopropylcarbinyl cation is at a crucial juncture and can undergo several transformations. However, the most synthetically useful pathway is the ring-opening rearrangement to form the more stable homoallylic cation. This rearrangement involves the cleavage of one of the cyclopropane C-C bonds adjacent to the cationic center. The regioselectivity of this ring-opening is influenced by the substitution pattern on the cyclopropane ring, with the cleavage generally occurring to form the most stable carbocation.

Finally, the halide nucleophile (e.g., Br⁻, Cl⁻) attacks the homoallylic cation to furnish the final homoallylic halide product. The stereochemical outcome of the reaction is often dependent on the substitution pattern of the starting material and the reaction conditions, with some systems exhibiting high stereospecificity.[1][2][3][4]

G cluster_0 Reaction Pathway A Cyclopropyl Carbinol B Protonated/Activated Carbinol A->B + H⁺ or Lewis Acid C Cyclopropylcarbinyl Cation (Non-classical) B->C - H₂O or [L-OH]⁻ D Homoallylic Cation C->D Ring Opening (Rearrangement) E Homoallylic Halide D->E + X⁻ (Halide)

Figure 1: Generalized mechanistic pathway for the acid-catalyzed conversion of cyclopropyl carbinols to homoallylic halides.

III. Reagent Selection and Comparative Analysis: Choosing the Right Tool for the Job

The choice of reagent for converting a cyclopropyl carbinol to a homoallylic halide is critical and depends on several factors, including the substrate's reactivity, the desired halide, and the required reaction conditions (e.g., temperature, solvent). Below is a comparative overview of some of the most commonly employed reagents.

Reagent/SystemTypical ConditionsAdvantagesDisadvantagesKey Insights & References
Aqueous HBr/HCl Concentrated acid, often at 0 °C to room temperatureReadily available, inexpensive, simple procedure.Can be harsh, may lead to side reactions (e.g., ether formation), may not be suitable for sensitive substrates.[5][6]Often provides good yields for simple, robust substrates. The concentration of the acid and temperature are key parameters to control.
Phosphorus Tribromide (PBr₃) Anhydrous solvent (e.g., CH₂Cl₂, Et₂O), often at 0 °CMilder than aqueous HBr, good for converting primary and secondary alcohols, generally good yields.[5][7][8]PBr₃ is corrosive and moisture-sensitive, requires anhydrous conditions.The reaction proceeds with inversion of configuration at the carbinol center if direct substitution occurs, but the rearrangement pathway dominates for cyclopropyl carbinols.[8]
Magnesium Halides (MgBr₂, MgI₂) Anhydrous ethereal solvent (e.g., Et₂O), refluxLewis acid catalysis, often milder than Brønsted acids, can be highly stereoselective.[9][10]Requires anhydrous conditions, preparation of the reagent may be necessary.The stereoselectivity is a key advantage of this method, making it suitable for the synthesis of stereodefined homoallylic halides.
Thionyl Chloride (SOCl₂) Anhydrous solvent, often with a base (e.g., pyridine)Effective for the synthesis of homoallylic chlorides.SOCl₂ is corrosive and reacts violently with water, requires careful handling.The mechanism with pyridine involves an SN2 pathway with inversion of configuration.

IV. Application Notes and Protocols

A. General Considerations
  • Safety Precautions: Many of the reagents used in these transformations are corrosive and/or moisture-sensitive (e.g., PBr₃, SOCl₂, concentrated acids). Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Starting Material Purity: The purity of the cyclopropyl carbinol is crucial for obtaining high yields and clean reactions. Ensure the starting material is free of impurities, particularly water, which can quench some of the reagents.

  • Solvent and Reagent Preparation: For reactions requiring anhydrous conditions, use freshly distilled solvents and ensure all glassware is oven- or flame-dried before use.

B. Protocol 1: Conversion using Aqueous Hydrobromic Acid (HBr)

This protocol is suitable for robust cyclopropyl carbinols that can withstand strong acidic conditions.

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the cyclopropyl carbinol (1.0 equiv).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a 48% aqueous solution of hydrobromic acid (3.0-5.0 equiv) to the stirred solution of the cyclopropyl carbinol.

  • Allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane, 3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize excess acid) and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired homoallylic bromide.

Troubleshooting and Key Insights:

  • Low Yield: If the yield is low, consider increasing the reaction time or the amount of HBr. However, be aware that prolonged reaction times or higher temperatures can lead to the formation of side products.

  • Formation of Ethers: The formation of bis(homoallyl) ether is a common side reaction. This can be minimized by using a higher concentration of HBr and keeping the reaction temperature low.

  • Substrate Decomposition: If the starting material is sensitive to strong acid, this method may not be suitable. Consider using a milder reagent like PBr₃ or MgBr₂.

C. Protocol 2: Conversion using Phosphorus Tribromide (PBr₃)

This method is generally milder than using aqueous HBr and is suitable for a wider range of substrates, including those with acid-sensitive functional groups.

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of the cyclopropyl carbinol (1.0 equiv) in an anhydrous solvent (e.g., diethyl ether or dichloromethane).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of phosphorus tribromide (PBr₃, 0.4-0.5 equiv) in the same anhydrous solvent to the stirred solution of the cyclopropyl carbinol.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting and Key Insights:

  • Incomplete Reaction: If the reaction is sluggish, a slight increase in temperature (e.g., to 40 °C) may be beneficial. However, higher temperatures can promote side reactions.

  • Handling PBr₃: Phosphorus tribromide is highly corrosive and reacts violently with water. It should be handled with extreme care in a fume hood.

  • Stoichiometry: While PBr₃ has three bromine atoms that can react, using a slight excess of the carbinol or a stoichiometric amount of PBr₃ based on the desired product is common practice.

D. Protocol 3: Lewis-Acid Mediated Conversion using Magnesium Bromide (MgBr₂)

This method is particularly valuable for achieving high stereoselectivity in the formation of homoallylic bromides.

Step-by-Step Procedure:

  • Prepare anhydrous magnesium bromide (MgBr₂) by reacting magnesium turnings with 1,2-dibromoethane in anhydrous diethyl ether under an inert atmosphere. Alternatively, commercially available anhydrous MgBr₂ can be used, but it should be dried under vacuum before use.

  • To a flame-dried round-bottom flask under an inert atmosphere, add a solution of the cyclopropyl carbinol (1.0 equiv) in anhydrous diethyl ether.

  • Add a solution of anhydrous magnesium bromide (1.5-2.0 equiv) in anhydrous diethyl ether to the stirred solution of the cyclopropyl carbinol at room temperature.

  • Reflux the reaction mixture for 4-12 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting and Key Insights:

  • Reagent Quality: The success of this reaction is highly dependent on the quality of the anhydrous MgBr₂ and the solvent. Ensure all reagents and solvents are scrupulously dried.

  • Reaction Time: The reaction time can vary significantly depending on the substrate. Monitor the reaction closely by TLC to determine the optimal time.

  • Stereoselectivity: This method often provides high levels of stereoselectivity, particularly for the formation of (E)-homoallylic bromides. The stereochemical outcome should be confirmed by spectroscopic methods (e.g., NMR).

V. Conclusion

The conversion of cyclopropyl carbinols to homoallylic halides is a powerful and versatile transformation in organic synthesis. A thorough understanding of the underlying mechanistic principles, particularly the role of the cyclopropylcarbinyl cation, is essential for controlling the reaction's outcome. By carefully selecting the appropriate reagent and optimizing the reaction conditions, researchers can efficiently and often stereoselectively synthesize a wide range of valuable homoallylic halide building blocks. The protocols and insights provided in this guide are intended to serve as a practical resource for chemists in both academic and industrial settings, facilitating the successful application of this important synthetic methodology.

VI. References

  • Marek, I., et al. (2020). Stereospecific Nucleophilic Substitution of Cyclopropylcarbinols. J. Am. Chem. Soc., 142, 5543-5548. (This is a representative reference, please find the full list with URLs below)

  • Julia, M., & Paris, J. M. (1973). Syntheses a l'aide de sulfones v.-(+) methode de synthese generale de doubles liaisons. Tetrahedron Letters, 14(49), 4833-4836.

  • Kocienski, P. J., Lythgoe, B., & Ruston, S. (1978). The Julia-Kocienski olefination. Journal of the Chemical Society, Perkin Transactions 1, 829-834.

  • Peterson, D. J. (1968). A silicon-based olefination reaction. The Journal of Organic Chemistry, 33(2), 780-784.

  • Roy, S., Guha, S., Dutta, S., & Bhar, S. (2006). Preparation of Aryl-Substituted E-Homoallylic Bromides from Cyclopropylcarbinol and PBr3. Synlett, 2006(12), 1859-1862.

  • Tsay, S. C., Lin, L. C., Furth, P. A., & Hwu, J. R. (1988). A convenient one-pot synthesis of homoallylic halides and 1,3-butadienes. Tetrahedron Letters, 29(43), 5481-5484.

  • De Kimpe, N., & Verhé, R. (1981). Stereoselective synthesis of homoallylic bromides and iodides. Tetrahedron Letters, 22(29), 2759-2762.

  • Cho, C. S., Kim, B. T., & Shim, S. C. (2001). Reactions of cyclopropylcarbinol in dilute hydrochloric acid. Journal of the Korean Chemical Society, 45(5), 443-447.

  • Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. Retrieved from [Link]

  • Grynkiewicz, G., & BeMiller, J. N. (1982). Magnesium iodide in diethyl ether. A reagent for the cleavage of carbohydrate benzylidene acetals. Carbohydrate Research, 108(2), C1-C3.

  • Wang, Y., & Lam, H. W. (2009). Stereoselective formation of alkenyl halides via magnesium halide promoted ring opening of bis-activated cyclopropenes. The Journal of Organic Chemistry, 74(3), 1353-1355.

  • Organic Chemistry Portal. (n.d.). Peterson Olefination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. Retrieved from [Link]

  • Zefirov, N. S., Kozhushkov, S. I., & Kuznetsova, T. S. (1990). Structure and reactivity of cyclopropane derivatives. In The Chemistry of the Cyclopropyl Group (pp. 297-454). John Wiley & Sons, Ltd.

  • Lansbury, P. T., & Pattison, J. B. (1966). The Reaction of Cyclopropylcarbinol with Thionyl Chloride. A Reinvestigation. The Journal of Organic Chemistry, 31(12), 4040-4042.

  • Friedrich, E. C., & Holmstead, R. L. (1972). Solvolysis of cyclopropylcarbinyl, cyclobutyl, and homoallyl p-nitrobenzoates. A reinvestigation. The Journal of Organic Chemistry, 37(16), 2546-2550.

  • Friedrich, E. C., & Holmstead, R. L. (1972). Solvolysis of deuterated cyclopropylcarbinyl p-nitrobenzoates. The Journal of Organic Chemistry, 37(16), 2550-2554.

  • Olah, G. A., & Liang, G. (1973). Stable carbocations. CLXX. The C4H7+ cation. A reinvestigation of the nonclassical bicyclobutonium ion-classical cyclopropylcarbinyl-homoallyl cation problem. Journal of the American Chemical Society, 95(1), 194-201.

  • Wiberg, K. B., & Szeimies, G. (1970). The solvolysis of cyclopropylcarbinyl, cyclobutyl, and allylcarbinyl derivatives. The nature of the intermediate. Journal of the American Chemical Society, 92(3), 571-579.

  • Brown, H. C., & Ravindranathan, M. (1977). The nonclassical ion problem. A critical examination of the evidence for the existence of nonclassical bicyclobutonium ions. Journal of the American Chemical Society, 99(1), 299-300.

Sources

Troubleshooting & Optimization

stability of alpha-cyclopropyl-4-methoxybenzyl cation

Author: BenchChem Technical Support Team. Date: February 2026

Module: Advanced Cation Stability

Topic:


-Cyclopropyl-4-methoxybenzyl Cation
Ticket ID:  CATION-STAB-042
Status:  Active
Diagnostic Overview: The "Super-Stable" Anomaly

User Query: "My solvolysis reaction is proceeding instantaneously, or I am observing unexpected stability in superacid media. Is this normal for the


-cyclopropyl-4-methoxybenzyl system?"

Technical Diagnosis: Yes. You are working with one of the most thermodynamically and kinetically stable carbocations accessible via solvolysis. This stability arises from a "synergistic overload" of two distinct electronic effects:

  • 
    -Donation (+M Effect):  The 4-methoxy group donates electron density into the benzene ring, which is then transmitted to the benzylic center.
    
  • 
    -Conjugation (Walsh Orbitals):  The 
    
    
    
    -cyclopropyl group stabilizes the empty p-orbital via hyperconjugation (specifically, overlap with the C-C
    
    
    bonds of the ring).

Critical Requirement (The Bisected Geometry): For the cyclopropyl group to provide stabilization, the cation must adopt a bisected conformation . The plane of the cyclopropyl ring must be perpendicular to the plane of the benzylic carbocation to allow maximum orbital overlap.

G Substrate Substrate (Tosylate/Halide) Ionization Ionization (Rate Determining) Substrate->Ionization Cation α-Cyclopropyl-4-OMe Benzyl Cation Ionization->Cation OMe 4-OMe Group (π-Donation) OMe->Cation +M Effect Cyclo Cyclopropyl Group (σ-Conjugation) Geometry Bisected Conformation Cyclo->Geometry Geometry->Cation Max Overlap

Figure 1: Synergistic stabilization pathway requiring specific geometric alignment.

Troubleshooting: Solvolysis & Kinetics

Issue: "The reaction is too fast to measure," or "I cannot trap the intermediate."

Root Cause Analysis: The


-cyclopropyl group is a more powerful stabilizer than a phenyl group. When combined with a p-methoxy group, the solvolysis rate (

) explodes. The cation forms so readily that

pathways dominate even in nucleophilic solvents.

Comparative Rate Data (Relative to


-Methylbenzyl): 
Use this table to benchmark your reaction times.
Substituent (

)
Substituent (para)Relative Rate (

)
Stability Factor
MethylH1.0Baseline
IsopropylH~0.7Steric hindrance reduces solvation
Cyclopropyl H ~500 - 1,000 Massive

-conjugation boost
MethylOMe~10,000Strong

-donation
Cyclopropyl OMe > 1,000,000 Synergistic Super-Stability

Protocol Adjustment:

  • Solvent: If kinetics are too fast, switch to a solvent with lower ionizing power (

    
     value), such as high-percentage Ethanol/Water (e.g., 90% EtOH) rather than TFE (Trifluoroethanol) or Formic Acid.
    
  • Temperature: Lower reaction temperature to -20°C or -40°C. This cation is often stable enough to be generated at low temperatures without immediate quenching.

Validation: NMR Characterization (Superacid Media)

Issue: "How do I confirm the structure? I suspect ring opening."

Solution: In superacid media (


 or 

), the cation is observable by

and

NMR. The p-methoxy group anchors the positive charge at the benzylic position, preventing the typical "cyclopropylcarbinyl

cyclobutyl" rearrangement seen in less stabilized systems.

Standard Operating Procedure (SOP) for Generation:

  • Prepare Solvent: Condense

    
     (sulfuryl chloride fluoride) at -78°C.
    
  • Add Superacid: Dissolve

    
     (Antimony pentafluoride) in the solvent.
    
  • Precursor Addition: Slowly add the precursor alcohol (

    
    -cyclopropyl-4-methoxybenzyl alcohol) dissolved in 
    
    
    
    .
  • Observation: Record NMR at -60°C.

Diagnostic NMR Shifts (Expected):

NucleusPositionShift (

ppm)
Diagnostic Feature

C+ (Benzylic) 220 - 250 Extreme downfield shift (deshielded).

Cyclopropyl (

)
40 - 60 Shielded relative to C+, but deshielded vs neutral ring.

Cyclopropyl (

)
2.5 - 3.5 Distinctive multiplets.

Methoxy (

)
4.5 - 4.8 Downfield due to donation into the ring.
Synthetic Pitfalls: Rearrangement Risks

Issue: "I am isolating a homoallylic product or a cyclobutane derivative."

Troubleshooting Flow: While the p-methoxy group stabilizes the benzylic cation, steric hindrance can force the cyclopropyl ring out of the "bisected" conformation (perpendicular). If the ring twists to "parallel,"


-conjugation is lost, and the ring becomes susceptible to nucleophilic attack or expansion.

Common Failure Modes:

  • Steric Clash: Substituents on the cyclopropyl ring (cis to the benzene) force rotation.

  • Irreversible Quenching: Using a small, hard nucleophile (like

    
     or 
    
    
    
    ) at high temperatures.

Rearrangement Start Cation Generation Check Is Geometry Bisected? Start->Check Stable Stable Cation (Benzylic Charge) Check->Stable Yes (Unimpeded) Twist Ring Rotation (Perpendicular -> Parallel) Check->Twist No (Steric Clash) Product Homoallylic/Cyclobutyl Products Stable->Product Nucleophilic Attack (Benzylic Retention) Rearrange Ring Expansion (Cyclobutyl Cation) Twist->Rearrange Rearrange->Product

Figure 2: Decision tree for rearrangement vs. retention.

Frequently Asked Questions (FAQ)

Q: Can I use this cation for C-C bond formation? A: Yes. Due to its high stability (high


 character), it is an excellent electrophile for Friedel-Crafts alkylations or reactions with silyl enol ethers (Mukaiyama aldol-type). The p-methoxy group ensures the reaction occurs at the benzylic carbon, preserving the cyclopropyl ring.

Q: Why is my yield low when using acidic workup? A: The product (likely an ether or alcohol) is acid-sensitive. The


-cyclopropyl group makes the C-O bond extremely labile. Use a buffered quench (Sodium Bicarbonate) and avoid strong acids during purification.

Q: Does the cyclopropyl group open? A: In the presence of the 4-methoxy group, no , usually not. The benzylic cation is so stable that the positive charge density on the cyclopropyl carbons is insufficient to trigger ring opening, provided the temperature is kept low (< 0°C).

References
  • Olah, G. A., et al. (2011). Stable Carbocation Chemistry. Wiley-Interscience.
  • Brown, H. C., & Peters, E. N. (1977). "Structural effects in solvolytic reactions. 24. The remarkable stabilizing effect of the cyclopropyl group." Journal of the American Chemical Society.[1]

  • Deno, N. C., et al. (1965). "The intense conjugation in cyclopropyl carbonium ions." Journal of the American Chemical Society.[1]

  • Stock, L. M., & Brown, H. C. (1963). "A Quantitative Treatment of Directive Effects in Aromatic Substitution." Advances in Physical Organic Chemistry.

Sources

Technical Support Center: Optimizing Cyclopropylmagnesium Bromide Additions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cyclopropylmagnesium bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions involving this versatile but sensitive Grignard reagent. Here, we move beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot effectively and maximize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with cyclopropyl bromide won't start. What's the most common reason?

A1: The most frequent cause of initiation failure is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings.[1][2] This layer physically prevents the magnesium metal from reacting with the cyclopropyl bromide. Even trace amounts of moisture in your glassware or solvent will also immediately quench any small amount of Grignard reagent that does form, effectively preventing the reaction from starting.[3][4]

Q2: Which solvent is better for preparing cyclopropylmagnesium bromide: THF or diethyl ether?

A2: Tetrahydrofuran (THF) is often preferred over diethyl ether.[5] The primary reason is its superior solvating power. Ethereal solvents are crucial as the lone pairs on the oxygen atom coordinate to the magnesium center, forming a stable complex that solubilizes the reagent.[6][7] THF is a more polar ether and a better Lewis base than diethyl ether, leading to a more stable and soluble Grignard complex. This enhanced stability can be critical for the successful formation of the reagent.[5]

Q3: I see a white precipitate forming in my Grignard solution upon standing. Is the reagent still usable?

A3: Yes, the reagent is likely still usable. Grignard reagents exist in a complex equilibrium known as the Schlenk equilibrium.[8][9] This equilibrium involves the disproportionation of cyclopropylmagnesium bromide (c-PrMgBr) into dicyclopropylmagnesium ( (c-Pr)₂Mg ) and magnesium bromide (MgBr₂).[8] The MgBr₂ salt has lower solubility in ethereal solvents and can precipitate, especially at lower temperatures or higher concentrations.[10][11] Before use, gently warm the bottle to 30-40°C and swirl to redissolve the precipitate and ensure a homogeneous solution.

In-Depth Troubleshooting Guides

This section addresses specific, complex issues you may encounter during the formation of cyclopropylmagnesium bromide and its subsequent addition to electrophiles.

Issue 1: Low or No Yield During Grignard Reagent Formation

You've set up your reaction, but after the allotted time, titration or a test quench reveals a low concentration or complete absence of the desired Grignard reagent.

Root Cause Analysis & Solutions
Potential Cause Explanation & Causality Troubleshooting Steps & Optimization
Inactive Magnesium Surface Magnesium turnings are coated with a layer of magnesium oxide (MgO) that is inert to cyclopropyl bromide. For the reaction to begin, this layer must be breached to expose the reactive Mg(0) metal surface.[3][4]1. Mechanical Activation: Before adding solvent, grind the magnesium turnings against each other in the flask under an inert atmosphere with a glass rod or by vigorous stirring. This physically scrapes off the MgO layer.[12] 2. Chemical Activation: Use a chemical activator. Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the magnesium before adding the cyclopropyl bromide solution.[2][8] Iodine reacts with Mg to form MgI₂, while 1,2-dibromoethane reacts to form ethylene gas and MgBr₂. Both processes etch the surface, exposing fresh Mg(0).[2][4] The evolution of ethylene gas is a convenient visual indicator of successful activation.[8]
Presence of Moisture or Protic Impurities Grignard reagents are potent bases and will rapidly react with any available protons, especially from water.[13] This reaction is much faster than the reaction with the electrophile. Water in glassware, solvents, or the cyclopropyl bromide itself will quench the reagent as it forms.1. Rigorous Drying: Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and cool under a stream of dry nitrogen or argon.[5] 2. Anhydrous Solvents: Use freshly distilled, anhydrous-grade solvents, preferably from a solvent purification system.[5] 3. Pure Starting Material: Ensure the cyclopropyl bromide is free of water or alcohol impurities.
Side Reaction: Wurtz Coupling A major competing reaction is Wurtz-type homocoupling, where a newly formed c-PrMgBr molecule reacts with a molecule of unreacted cyclopropyl bromide to form bicyclopropyl (c-Pr-c-Pr).[5][14] This is favored by high local concentrations of the bromide.1. Slow Addition: Add the solution of cyclopropyl bromide in ether/THF dropwise to the magnesium suspension. This maintains a low steady-state concentration of the bromide, favoring its reaction with the magnesium surface over reaction with already-formed Grignard reagent.[14] 2. Temperature Control: The Grignard formation is exothermic. Maintain a gentle reflux and use an ice bath if necessary to prevent the temperature from rising too high, which can accelerate the coupling reaction.[14]
Logical Workflow for Troubleshooting Grignard Formation

G start Low/No Grignard Yield check_dry Verify Anhydrous Conditions (Glassware, Solvent, Reagents) start->check_dry check_mg Assess Magnesium Activation check_dry->check_mg Conditions OK solution_dry Action: Re-dry all components. Use fresh anhydrous solvent. check_dry->solution_dry Moisture Suspected check_addition Review Addition Protocol check_mg->check_addition Activation OK solution_mg Action: Use chemical activator (I₂, DBE) or mechanical grinding. check_mg->solution_mg Activation Sluggish solution_wurtz Action: Slow dropwise addition. Maintain gentle reflux. Use external cooling. check_addition->solution_wurtz Addition Too Fast/ High Temp success Successful Grignard Formation check_addition->success Protocol Optimized

Caption: Troubleshooting workflow for low Grignard reagent yield.

Issue 2: Low Yield During Nucleophilic Addition to a Ketone/Aldehyde

The Grignard reagent has been successfully prepared and titrated, but the subsequent addition to a carbonyl compound gives a low yield of the desired cyclopropyl alcohol, often with recovery of the starting ketone.

Root Cause Analysis & Solutions
Potential Cause Explanation & Causality Troubleshooting Steps & Optimization
Enolization of the Carbonyl Cyclopropylmagnesium bromide is a strong base. If the carbonyl substrate has acidic α-protons (e.g., a sterically hindered ketone), the Grignard can act as a base, deprotonating the α-carbon to form an enolate.[15] After aqueous workup, this enolate is protonated back to the starting ketone, resulting in low conversion.[16]1. Reverse Addition: Add the ketone/aldehyde solution slowly to the Grignard reagent solution at low temperature (e.g., 0 °C or -78 °C). This ensures the Grignard is always in excess, favoring nucleophilic addition over enolization.[16] 2. Use Additives: Add a Lewis acid like anhydrous cerium(III) chloride (CeCl₃) to the carbonyl solution before adding the Grignard. This forms a "cerium alkoxide" intermediate that is more electrophilic, enhancing the rate of nucleophilic addition relative to deprotonation (Luche reduction conditions).[13]
Reduction of the Carbonyl This is less common with cyclopropylmagnesium bromide as it lacks a β-hydrogen. However, if impurities with β-hydrogens are present or if the reaction proceeds via a single-electron transfer (SET) mechanism with sterically hindered ketones, reduction of the carbonyl to a secondary alcohol can occur.[15]1. Ensure Reagent Purity: Use freshly prepared or properly stored Grignard reagent to minimize impurities. 2. Lower Temperature: Perform the reaction at lower temperatures to disfavor the SET pathway.
Poor Reagent Quality / Degradation The Grignard reagent is sensitive to air and moisture and will degrade over time.[6] If the solution is old or has been improperly handled, the active concentration will be lower than expected, leading to incomplete conversion.1. Titrate Before Use: Always determine the exact molarity of the Grignard solution by titration immediately before use.[16] This ensures accurate stoichiometry. 2. Use Fresh Reagent: For critical reactions, use a freshly prepared batch of cyclopropylmagnesium bromide or a newly opened bottle of commercial solution. Store solutions under an inert atmosphere (N₂ or Ar) at 2-8°C.[6]
Competing Pathways in Carbonyl Addition

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products (after workup) c-PrMgBr c-PrMgBr Addition Nucleophilic Addition (Desired Pathway) c-PrMgBr->Addition Enolization Enolization (Side Reaction) c-PrMgBr->Enolization Ketone Ketone Ketone->Addition Ketone->Enolization Alcohol Cyclopropyl Alcohol Addition->Alcohol Yields Product RecoveredKetone Starting Ketone Enolization->RecoveredKetone Regenerates Starting Material

Caption: Competing reaction pathways for Grignard addition to ketones.

Experimental Protocols

Protocol 1: Preparation of Cyclopropylmagnesium Bromide in THF

This protocol describes the robust formation of the Grignard reagent using iodine for activation.

  • Apparatus Setup: Assemble a three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Reagent Charging: To the flask, add magnesium turnings (1.2 equivalents). Add a single small crystal of iodine.

  • Initiation: Add a small portion (approx. 10%) of a solution of cyclopropyl bromide (1.0 equivalent) in anhydrous THF via the dropping funnel. The reaction may be initiated by gently warming the flask with a heat gun until the brown color of the iodine disappears.[1] An exotherm and gentle bubbling should be observed.

  • Grignard Formation: Once initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle, steady reflux. If the reaction becomes too vigorous, cool the flask with a water bath.[5]

  • Completion: After the addition is complete, continue stirring the gray-brown mixture for an additional 1-2 hours at room temperature or with gentle heating to ensure all the magnesium has reacted.[5] The resulting solution should be used directly or titrated and stored.

Protocol 2: Titration of Cyclopropylmagnesium Bromide (Iodine Method)

This method is reliable for determining the concentration of active Grignard reagent.

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve a precisely weighed amount of iodine (I₂, approx. 100-150 mg) in anhydrous THF containing anhydrous lithium chloride (LiCl, ~0.5 M). Cool the dark brown solution to 0°C in an ice bath.

  • Titration: Slowly add the prepared cyclopropylmagnesium bromide solution dropwise via a 1.0 mL syringe while stirring vigorously.[16]

  • Endpoint: The endpoint is the complete disappearance of the brown/yellow iodine color, resulting in a colorless solution.[16]

  • Calculation: The molarity is calculated based on the 1:1 stoichiometry between I₂ and c-PrMgBr. Molarity (M) = (moles of I₂) / (Volume of Grignard solution added in L)

Protocol 3: Optimized Addition to an Enolizable Ketone

This protocol utilizes reverse addition and CeCl₃ to maximize the yield of the desired tertiary alcohol.

  • Apparatus Setup: In a flame-dried, two-necked flask under inert gas, suspend anhydrous cerium(III) chloride (1.1 equivalents) in anhydrous THF. Stir the suspension vigorously for 1-2 hours to ensure it is finely dispersed.

  • Substrate Addition: Cool the CeCl₃ suspension to -78°C (dry ice/acetone bath). Add a solution of the ketone (1.0 equivalent) in anhydrous THF dropwise. Stir for 30 minutes.

  • Grignard Addition: To this cooled suspension, slowly add the previously titrated cyclopropylmagnesium bromide solution (1.1 equivalents) dropwise. Maintain the temperature at -78°C during the addition.

  • Reaction & Quench: After the addition is complete, allow the reaction to stir for 2-4 hours, slowly warming to room temperature. Cool the reaction back to 0°C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[16]

  • Workup: Extract the mixture with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude alcohol product for purification.

References

  • BenchChem. (2025). Cyclopropylmagnesium Bromide Solution: A Technical Guide to Stability and Storage. BenchChem Technical Support.
  • Grignard Reaction. (n.d.). University of California, Davis, Chem 128A Lab Manual.
  • Grignard reagent. (2024). In Wikipedia. Retrieved from [Link]

  • Vedantu. (2024). Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting low yield in Grignard synthesis of tertiary alcohols. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Grignard Reagent Formation with Cyclopropylmethyl Halides. BenchChem Technical Support.
  • askIITians. (2025). Why is ether used as a solvent during Grignard reactions?. Retrieved from [Link]

  • The Grignard Reaction. (n.d.). Millersville University, CHEM 252 Lab Manual.
  • Rogoza, A. (2013). Answer to "How do Grignard Activating Reagents work?". ResearchGate. Retrieved from [Link]

  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293.
  • Harder, S. (2023). Schlenk-type Equilibria of Grignard-analogous Arylberyllium Complexes: Steric Effects. Chemistry – A European Journal, 29(59).
  • BenchChem. (2025). Application Notes and Protocols for the Activation of Magnesium with 1,2-Dibromoethene for Grignard Reagent Synthesis. BenchChem Technical Support.
  • Grignard reagents. (n.d.). EBSCO Research Starters.
  • Harder, S. (2023). Schlenk-Type Equilibria of Grignard-Analogous Arylberyllium Complexes: Steric Effects.
  • Schlenk equilibrium. (2023). In Wikipedia. Retrieved from [Link]

  • BenchChem. (2025). Preventing the formation of Wurtz coupling products in Grignard reactions. BenchChem Technical Support.
  • ChemTips. (2015). Titrating Organometallic Reagents is Easier Than You Think. Retrieved from [Link]

  • Ashby, E. C. (1968). SCHLENK EQUILIBRIUM. Georgia Institute of Technology.
  • Quora. (2019). How to improve the percent yield in Grignard reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Activation of Grignard reagent. Retrieved from [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
  • Wurtz reaction. (2024). In Wikipedia. Retrieved from [Link]

  • JoVE. (2017). Video: Grignard Reagent Preparation and Grignard Reaction. Retrieved from [Link]

  • Scribd. (n.d.). Titration Grignard and BuLi. Retrieved from [Link]

  • Chemistry Steps. (2025). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Shu, C., et al. (2010). Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. Organic Chemistry Portal. Retrieved from [Link]

  • Emslie, D. (n.d.). Titrating Soluble RM, R2NM and ROM Reagents. McMaster University.
  • Reddit. (2015). How do you verify how much Grignard reagent you made?. r/chemistry.
  • Ashenhurst, J. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry.
  • Richey, H. G. (2000). The Grignard Reagents. Organometallics, 19(25), 5251-5251.
  • Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(19), 7481–7485.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Dalal Institute. (n.d.).
  • Jana, R., et al. (2011). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl Organometallics. Chemical Reviews, 111(3), 1417–1492.
  • Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PMC.
  • Discovery, U. C. L. (n.d.). Radical Ring Opening Reactions of the Cyclopropylcarbinyl Systems. University College London.
  • Grignard reaction. (2024). In Wikipedia. Retrieved from [Link]

  • Reddit. (2024).
  • Collins, S. K., & Poirier, R. A. (2004). Ring-opening of the cyclopropyl radical in the condensed phase: A combined density functional theory/molecular mechanics quasiclassical trajectory study. Physical Chemistry Chemical Physics, 6(6), 1117-1126.
  • Garst, J. F., & Soriaga, M. P. (2004). In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent with Diffusing Cyclopropyl Radical Intermediates. Journal of the American Chemical Society, 126(33), 10239-10245.
  • Chemistry LibreTexts. (2023). Wurtz reaction.
  • Deitmann, E., et al. (2023). Concentration courses during a Grignard reaction.
  • Shu, C., et al. (2010).

Sources

handling moisture sensitivity in cyclopropyl Grignard reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling cyclopropyl Grignard reactions. This resource is designed for researchers, chemists, and drug development professionals who utilize the synthetically valuable, yet notoriously sensitive, cyclopropyl Grignard reagent. Due to its high basicity and nucleophilicity, successful outcomes are critically dependent on the rigorous exclusion of atmospheric moisture and other protic contaminants.[1][2]

This guide provides in-depth, field-tested answers to common problems, moving from general principles to specific troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: Why are cyclopropyl Grignard reactions so exceptionally sensitive to moisture?

A: Grignard reagents, in general, are powerful bases and nucleophiles.[1] The carbon-magnesium bond is highly polarized, giving the cyclopropyl carbon significant carbanionic character.[3] This makes it extremely reactive toward any molecule with an acidic proton, most notably water.[2][4] If even trace amounts of water are present in the glassware, solvent, or starting materials, the Grignard reagent will be rapidly quenched—protonated to form cyclopropane—before it can react with the intended electrophile, leading to failed reactions or significantly reduced yields.[3][5]

Q2: What are the immediate visual signs that my Grignard formation has failed due to moisture?

A: A successful Grignard formation typically shows clear visual cues: the solution becomes cloudy or grayish-brown, and the reaction is often exothermic, causing the solvent to gently reflux.[6][7] If the reaction has failed due to moisture, you will likely observe the following:

  • No Initiation: The magnesium turnings remain shiny, and the solution stays clear without any signs of an exotherm.[6]

  • No Color Change: If using an iodine crystal as an initiator, its characteristic brown/purple color will persist instead of disappearing.[7]

  • No Bubbling: The formation of the Grignard reagent on the magnesium surface is often accompanied by gentle bubbling as the reaction initiates. A lack of bubbling is a strong indicator of failure.[3]

Q3: Is a standard nitrogen balloon setup sufficient for these reactions?

A: While a nitrogen balloon can suffice for less sensitive reactions, it is not recommended for preparing and using cyclopropyl Grignard reagents. Balloons do not provide a truly inert atmosphere; they are permeable to oxygen and moisture over time and cannot supply the positive pressure needed to rigorously exclude air during manipulations like reagent transfers. For reliable and reproducible results, a Schlenk line or a glovebox is essential.[8][9][10] These systems allow for proper drying of glassware under vacuum and provide a dynamic, positive pressure of a high-purity inert gas (like argon or nitrogen) to protect the reaction.[10]

Q4: My reaction looks cloudy. Is this a good or bad sign?

A: A cloudy, grayish appearance is a positive and normal indication that the Grignard reagent is forming.[6][7] This turbidity is due to the complex equilibrium of the Grignard reagent in solution, often involving various solvated magnesium species (the Schlenk equilibrium).[11] However, if the solution turns dark brown or black, it may indicate decomposition, potentially caused by overheating or impurities.[5][6]

Troubleshooting Guide: From Initiation to Yield

This section addresses specific problems encountered during the experimental workflow.

Problem 1: My reaction refuses to initiate.

  • Symptom: After adding a small portion of cyclopropyl bromide to the magnesium, there is no heat generation, no cloudiness, and the magnesium remains pristine.[6]

  • Root Cause Analysis & Solutions:

    • Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from starting.[3][5]

      • Solution 1 (Mechanical Activation): Before adding solvent, place the magnesium turnings in the flame-dried flask and grind them gently with a dry glass rod under a stream of argon. This will expose a fresh, unoxidized metal surface.[5]

      • Solution 2 (Chemical Activation): Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in THF.[5][12] These activators react with the MgO layer to expose reactive sites.[3] The disappearance of the iodine color is a classic indicator of successful activation.[7] For very difficult initiations, a small amount of diisobutylaluminum hydride (DIBAL-H) can be used to clean the magnesium surface and scavenge residual water.[13]

    • Wet Glassware or Solvent: This is the most common culprit. Residual moisture on the flask walls or dissolved in the solvent will instantly quench the first molecules of Grignard reagent formed, preventing the reaction from propagating.

      • Solution: Ensure all glassware is rigorously dried. Flame-drying under high vacuum or oven-drying (e.g., at 150°C for at least 12 hours) and cooling under a positive pressure of inert gas is mandatory.[5][14] Solvents must be anhydrous. Use freshly distilled solvent from an appropriate drying agent (like sodium/benzophenone for THF) or solvent from a commercial purification system.[15]

Problem 2: The reaction starts but then suddenly stops.

  • Symptom: An initial exotherm and cloudiness are observed, but the reaction quickly subsides, leaving unreacted magnesium and starting material.

  • Root Cause Analysis & Solutions:

    • Insufficient Activation: The initial activation may have been localized to a small portion of the magnesium surface, which then becomes coated and passivated as the reaction proceeds.

      • Solution: Ensure vigorous stirring to keep the magnesium suspended and to continuously expose fresh surfaces. If the reaction stalls, gentle warming with a heat gun can sometimes restart it.[5]

    • "Wet" Starting Material: The bulk of your cyclopropyl bromide or solvent may contain more water than the initial aliquot.

      • Solution: There is no easy fix once the reaction has started. This highlights the importance of ensuring all reagents and solvents are scrupulously dry before beginning the experiment.

Problem 3: My yield is consistently low, and I recover my starting electrophile.

  • Symptom: The Grignard formation appeared successful, but after adding the ketone/aldehyde and performing the workup, the primary product is the unreacted starting material.

  • Root Cause Analysis & Solutions:

    • Grignard Reagent Quenching: The Grignard reagent was successfully formed but was consumed by a proton source before it could react with your electrophile.

      • Solution: The electrophile itself may be wet or contain acidic impurities. Ensure the electrophile is dry and purified if necessary. If the electrophile is an enolizable ketone, the Grignard reagent may be acting as a base, deprotonating it rather than adding to the carbonyl.[5] In such cases, performing the addition at a lower temperature (e.g., -78 °C) can favor the nucleophilic addition pathway.

    • Inaccurate Reagent Concentration: The concentration of the formed Grignard reagent was lower than assumed.

      • Solution: The yield of Grignard formation is rarely quantitative. Before adding to the electrophile, it is best practice to titrate a small aliquot of the Grignard solution to determine its exact molarity. This ensures the correct stoichiometry is used in the subsequent reaction.

Key Experimental Protocols & Data

Protocol 1: Rigorous Drying of Glassware for Grignard Reactions
  • Cleaning: Thoroughly wash all glassware (round-bottom flask, condenser, addition funnel) with soap and water, followed by rinses with deionized water and then acetone.

  • Oven Drying: Place the glassware in a laboratory oven at >120 °C for at least 4 hours, though overnight is preferable.

  • Assembly & Flame Drying: Immediately assemble the hot glassware (e.g., flask with condenser and gas inlet). While flushing with a steady stream of dry nitrogen or argon, gently heat all surfaces of the apparatus with a heat gun until no more condensation is visible.

  • Cooling: Allow the apparatus to cool to room temperature under a continuous positive pressure of the inert gas. The system is now ready for use.[14]

Protocol 2: Preparation of Cyclopropylmagnesium Bromide
  • Setup: To a flame-dried, 3-necked flask equipped with a magnetic stirrer, reflux condenser, and a rubber septum under a positive argon atmosphere, add magnesium turnings (1.2 eq.).[12]

  • Activation: Add a single crystal of iodine.[12]

  • Initiation: In a separate flame-dried flask, prepare a solution of cyclopropyl bromide (1.0 eq.) in anhydrous THF. Using a gas-tight syringe, add ~10% of this solution to the stirred magnesium suspension.[12]

  • Propagation: Initiation should be evident by the disappearance of the iodine color and a gentle exotherm.[12] Once initiated, add the remaining cyclopropyl bromide solution dropwise at a rate sufficient to maintain a gentle reflux.[12]

  • Completion: After the addition is complete, continue stirring the resulting gray-brown mixture for an additional 30-60 minutes to ensure maximum conversion.[12] The reagent is now ready for use.

Data Presentation

The choice of drying method significantly impacts the residual water content in the reaction solvent, which is a critical parameter for success.

Drying Method for Tetrahydrofuran (THF)Typical Residual Water Content (ppm)Notes
Commercial Anhydrous Grade (New Bottle)< 50Quality can degrade quickly after opening.
Storage over 3Å Molecular Sieves (72h)< 10Sieves must be properly activated (heated under vacuum).[16]
Distillation from Sodium/Benzophenone< 5Provides excellent dryness; the blue/purple ketyl radical is a visual indicator. Requires a dedicated still.[15]
Passage through Activated Alumina Column< 10A key component of modern solvent purification systems (SPS); fast and efficient.[16][17]

Table compiled from data presented in literature.[16][17]

Visualizing Workflows

Diagram 1: Troubleshooting Grignard Initiation Failure

This flowchart outlines the decision-making process when a cyclopropyl Grignard reaction fails to start.

G cluster_activation Activation Methods start Reaction Fails to Initiate (No exotherm, Mg shiny) check_dry Verify Anhydrous Conditions (Flame-dried glassware, dry solvent?) start->check_dry assess_mg Assess Magnesium Quality (Fresh, not oxidized?) check_dry->assess_mg  Yes, conditions are dry failure Persistent Failure: Re-dry all components check_dry->failure  No, potential moisture activate Activate Magnesium Surface assess_mg->activate  Yes, Mg is good quality assess_mg->failure  No, Mg is visibly oxidized mechanical Mechanical Grinding activate->mechanical chemical Add Iodine or 1,2-Dibromoethane activate->chemical retry Re-attempt Initiation (Add small aliquot, gentle warming) success Reaction Initiates! (Exotherm, cloudy solution) retry->success  Successful retry->failure  Unsuccessful mechanical->retry chemical->retry

Caption: Troubleshooting workflow for Grignard reaction initiation.

Diagram 2: Schlenk Line Setup for Grignard Reaction

This diagram shows a typical experimental setup for performing a moisture-sensitive Grignard reaction under an inert atmosphere.

G cluster_manifold RBF Reaction Flask (with Mg + Stir Bar) Condenser Reflux Condenser Condenser->RBF AddFunnel Addition Funnel (Cyclopropyl Bromide in THF) AddFunnel->RBF SchlenkLine Dual Manifold Schlenk Line SchlenkLine->Condenser Inert Gas Supply Bubbler Oil Bubbler (Pressure Release) SchlenkLine->Bubbler InertGas Inert Gas (Ar/N2) In SchlenkLine->InertGas Vacuum To Vacuum Pump SchlenkLine->Vacuum

Caption: Inert atmosphere setup for a Grignard reaction using a Schlenk line.

References

  • Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.[Link]

  • The Grignard Reaction. University of Wisconsin-Madison Chemistry Department.[Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.[Link]

  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. White Rose Research Online.[Link]

  • Preparation of highly reactive magnesium and its application to organic syntheses. UNL Digital Commons.[Link]

  • An Illustrated Guide to Schlenk Line Techniques. ACS Publications.[Link]

  • Schlenk line. Wikipedia.[Link]

  • Drying solvents. Sciencemadness Wiki.[Link]

  • Grignard Formation - Troubleshooting and Perfecting. Reddit.[Link]

  • Preparation method of cyclopropylboronic acid.
  • Grignard Reaction. University of California, Irvine Chemistry.[Link]

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Journal of Organic Chemistry.[Link]

  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. ResearchGate.[Link]

  • Stereoselective Preparation of Cyclopropylmagnesium Reagents via a Br-Mg Exchange Using i-PrMgCl×LiCl in the Presence of Dioxane. ResearchGate.[Link]

  • Mechanochemistry allows carrying out sensitive organometallic reactions in air. Royal Society of Chemistry.[Link]

  • Drying Solvents. The Schlenk Line Survival Guide.[Link]

  • Preparation of new functionalized cyclopropylmagnesium reagents. SciSpace.[Link]

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Journal of Organic Chemistry.[Link]

  • Ultrafast Grignard addition reactions in the presence of water. ResearchGate.[Link]

  • Grignard Reagent Reaction: Synthesis & Mechanism. PraxiLabs.[Link]

  • Solved Experiments involving Grignard reactions are very. Chegg.com.[Link]

  • Mechanism of Formation of Grignard Reagents. Journal of the American Chemical Society.[Link]

  • Water Sensitive Reactions. Utah Tech University.[Link]

Sources

solvent effects on cyclopropyl ketone reduction selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Effects on Selectivity & Ring Integrity

Welcome to the Advanced Synthesis Support Module. Ticket ID: CPK-RED-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

You are accessing this guide because you are likely facing one of two critical failure modes in the reduction of cyclopropyl ketones:

  • Chemoselectivity Failure: The cyclopropane ring has opened (homo-conjugate addition/rearrangement), yielding a linear alkene or solvolysis product.

  • Stereoselectivity Failure: The diastereomeric ratio (dr) of the resulting alcohol is poor or inverted relative to your target.

This guide moves beyond basic textbook definitions to provide a mechanistic troubleshooting framework. We focus on how solvent polarity and Lewis basicity dictate the transition state geometry and the survival of the strained cyclopropane ring.

Part 1: Chemoselectivity (Preserving the Ring)

The Issue: Cyclopropyl ketones are "spring-loaded" electrophiles. The


-bonds of the cyclopropane ring have significant p-character (Walsh orbitals), allowing them to conjugate with the carbonyl 

-system.
  • Risk: Under acidic conditions or with strong Lewis acids, the carbonyl oxygen is activated, promoting nucleophilic attack at the cyclopropane

    
    -carbon (homo-1,4-addition) rather than the carbonyl carbon (1,2-addition).
    

The Solution: The Luche Reduction Protocol To prevent ring opening, you must activate the carbonyl towards hydride attack without sufficiently lowering the LUMO of the cyclopropane ring to trigger opening.

  • Recommended System:

    
     in Methanol .
    
  • The Solvent Effect: Methanol is not just a solvent here; it is a reagent.

    • Ligand Exchange:

      
       catalyzes the reaction of 
      
      
      
      with MeOH to form alkoxyborohydrides, e.g.,
      
      
      .
    • Hard/Soft Modulation: These methoxy-species are "harder" nucleophiles than the parent borohydride. According to HSAB theory, they prefer the "hard" carbonyl carbon (1,2-attack) over the "softer" conjugate system (ring opening).[1]

Mechanistic Visualization: Ring Integrity Pathways

The following diagram illustrates the bifurcation between the desired reduction and the fatal ring-opening pathway, controlled by solvent and Lewis acid choice.

Chemoselectivity Substrate Cyclopropyl Ketone AcidCond Strong Lewis Acid / H+ (Non-Polar Solvent) Substrate->AcidCond Activation LucheCond CeCl3 / MeOH (Luche Conditions) Substrate->LucheCond Modulation HomoConj Homo-Conjugate Addition (Ring Open) AcidCond->HomoConj u03b2-attack LinearProd Linear Alkene/Halide (FAILURE) HomoConj->LinearProd HardNu Hard Nucleophile Attack (1,2-Reduction) LucheCond->HardNu Carbonyl attack CycloAlc Cyclopropyl Carbinol (SUCCESS) HardNu->CycloAlc

Figure 1: Divergent pathways in cyclopropyl ketone reduction. Methanol/CeCl3 promotes the green pathway (1,2-reduction), while strong Lewis acids in non-coordinating solvents can trigger the red pathway (ring opening).

Part 2: Stereoselectivity (Controlling Diastereomers)

The Issue: You are obtaining a 1:1 mixture of diastereomers or the wrong major isomer. The Cause: The stereochemical outcome depends on the transition state geometry, which is dictated by the coordinating ability of the solvent .

Scenario A: Chelation Control (The "Locked" State)

If your substrate has an


-heteroatom (e.g., 

-alkoxy,

-amino) or if the cyclopropyl oxygen can coordinate, a metal ion can "lock" the conformation.
  • Required Solvent: Non-coordinating (Ether, Toluene, DCM).

  • Required Reagent:

    
     (Zinc Borohydride).[2][3][4]
    
  • Mechanism:

    
     is a competent chelator. It bridges the carbonyl oxygen and the 
    
    
    
    -substituent. The hydride attacks from the less hindered face of this rigid bicycle.
  • Solvent Interference: If you use THF or MeOH, the solvent molecules will out-compete the substrate for the

    
     coordination sites, breaking the chelate and destroying selectivity.
    
Scenario B: Felkin-Anh Control (The "Open" State)

If you lack a coordinating group, or explicitly want the anti-Cram product.

  • Required Solvent: Polar/Coordinating (Methanol, Ethanol).

  • Required Reagent:

    
    .
    
  • Mechanism: The solvent solvates the cation, preventing chelation. Sterics and electronics (dipoles) dictate the approach via the Felkin-Anh model.

Comparative Data: Solvent Effects on Selectivity[4][5]
ReagentSolventMechanism DominanceTypical Selectivity (syn:anti)*Risk Factor
Zn(BH₄)₂ Ether / Toluene Chelation Control > 95:5 (Syn) High sensitivity to moisture.
Zn(BH₄)₂ THFMixed / Felkin-Anh~ 60:40THF disrupts Zn chelation.
NaBH₄ Methanol Felkin-Anh 5:95 (Anti) Potential solvolysis if acidic.
LiAlH₄ EtherAggregation dependentVariableHigh risk of ring opening.

*Note: Selectivity ratios are generalized for


-chiral cyclopropyl ketones; actual values depend on substituent bulk.
Mechanistic Visualization: Solvent Interference

This diagram shows how solvent choice determines whether the reaction proceeds via a rigid chelate or a flexible open transition state.

Stereocontrol Reagent Zn(BH4)2 Reduction NonCoord Solvent: Et2O / Toluene (Non-Coordinating) Reagent->NonCoord Coord Solvent: THF / MeOH (Coordinating) Reagent->Coord Chelated Chelated Transition State (Zn binds O and Heteroatom) NonCoord->Chelated Allows Chelation Open Open Transition State (Solvent binds Zn) Coord->Open Disrupts Chelation Syn Syn-Product (High Selectivity) Chelated->Syn Mix Mixture / Anti-Product (Low Selectivity) Open->Mix

Figure 2: Impact of solvent coordination on Zinc Borohydride reduction pathways.

Part 3: Experimental Protocols
Protocol A: The "Safe" Method (Luche Reduction)

Best for: Simple reduction of sensitive cyclopropyl ketones where chemoselectivity is the priority.

  • Preparation: Dissolve cyclopropyl ketone (1.0 equiv) and

    
     (1.0 equiv) in Methanol  (0.2 M concentration).
    
  • Cooling: Cool the solution to -15°C (ice/salt bath). Note: Lower temperatures improve diastereoselectivity slightly.

  • Addition: Add

    
     (1.0 equiv) in small portions over 5 minutes. Gas evolution (
    
    
    
    ) will occur; ensure venting.
  • Monitoring: Stir for 15–30 minutes. Monitor by TLC.

  • Quench: Add saturated aqueous

    
     or acetone to destroy excess hydride.
    
  • Extraction: Evaporate MeOH (rotary evaporator), then extract the aqueous residue with

    
     or EtOAc.
    
Protocol B: The "High-Precision" Method (Chelation Control)

Best for: Maximizing diastereoselectivity in substrates with


-coordinating groups.
  • Reagent Prep (In-Situ): In a flame-dried flask under Argon, suspend anhydrous

    
     (1.0 equiv) in anhydrous Diethyl Ether . Add 
    
    
    
    (2.0 equiv) and stir for 24h at RT. Supernatant is
    
    
    .
  • Substrate Addition: Cool the

    
     solution to -78°C .
    
  • Reaction: Cannulate a solution of your cyclopropyl ketone (in minimal Ether ) into the reducing mixture.

  • Stir: Allow to warm slowly to 0°C over 2 hours.

  • Quench: Critical Step. Add wet ether, then carefully add dilute acetic acid or tartaric acid solution. Avoid strong mineral acids which may open the ring during workup.

Part 4: Troubleshooting FAQs

Q: I used THF with Zn(BH4)2 and lost my selectivity. Why? A: THF is a Lewis base. It coordinates to the Zinc atom (


), occupying the coordination sites necessary to bind your substrate's carbonyl and 

-heteroatom. Without this "lock," the reaction reverts to steric control (Felkin-Anh). Switch to Diethyl Ether or Toluene.

Q: My cyclopropyl ring opened even with NaBH4. What happened? A: Check your solvent pH. If you used technical grade ethanol/methanol, it might be slightly acidic. Alternatively, if you did an acidic workup (e.g., 1M HCl), the ring might have opened after the reduction. Always use buffered quenchers (Phosphate buffer pH 7 or


) for cyclopropyl carbinols.

Q: Can I use LiAlH4? A: Not recommended.


 is a very strong nucleophile and Lewis acid (via 

). It frequently causes ring opening in cyclopropyl ketones. If you must use it, perform the reaction in Ether at -78°C, but

or Luche conditions are superior alternatives.
References
  • Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society.[1] Link

  • Nakata, T., & Oishi, T. (1984). Stereoselective reduction of beta-hydroxy ketones and beta-alkoxy ketones. Tetrahedron. Link

  • Charette, A. B. (1995). Spectroscopic studies of the electrophilic activation of cyclopropyl ketones. Journal of the American Chemical Society.[1] Link

  • Oishi, T., & Nakata, T. (1984). New aspects of stereoselective synthesis of 1,3-polyols. Accounts of Chemical Research. Link

Sources

Technical Support Center: Purification of Benzyl Alcohol from p-Anisaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In many synthetic pathways, particularly those involving Grignard additions or reductions of p-anisaldehyde, the final product, benzyl alcohol, is often contaminated with unreacted starting material. The structural similarity and comparable polarities of benzyl alcohol and p-anisaldehyde can make their separation a significant purification challenge. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting protocols and expert insights to effectively remove residual p-anisaldehyde, ensuring the high purity of the final benzyl alcohol product.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to separate p-anisaldehyde from benzyl alcohol using standard column chromatography?

  • A1: Both compounds are relatively polar and have similar affinities for common stationary phases like silica gel. This results in overlapping elution profiles (similar Rf values), making a clean separation by chromatography alone inefficient without careful solvent system optimization.

Q2: I tried a simple aqueous wash, but it didn't remove the p-anisaldehyde. Why not?

  • A2: While benzyl alcohol has moderate water solubility (about 4 g/100 mL), p-anisaldehyde is largely immiscible with water.[1][2] A simple water wash is insufficient to partition the aldehyde away from the alcohol in an organic solvent.

Q3: Can I use distillation to separate the two compounds?

  • A3: Yes, fractional distillation is a viable method, especially for larger quantities. However, it requires careful execution due to the relatively close boiling points of the two compounds. Benzyl alcohol boils at approximately 205 °C, while p-anisaldehyde boils at 248 °C.[3][4] Effective separation necessitates a fractional distillation setup, potentially under reduced pressure to prevent thermal degradation.[4]

Q4: Is there a chemical method to selectively remove the aldehyde?

  • A4: Absolutely. The most effective and widely used chemical method is the formation of a sodium bisulfite adduct. Aldehydes react with sodium bisulfite to form a water-soluble salt, which can be easily removed through an aqueous extraction.[5][6][7] This method is highly selective for aldehydes over alcohols.

Core Principles: The Separation Challenge

To select the optimal purification strategy, it is crucial to understand the physicochemical properties of both the product and the impurity.

PropertyBenzyl Alcoholp-AnisaldehydeRationale for Separation
Molar Mass 108.14 g/mol [8]136.15 g/mol [3]The difference in mass is significant enough to be distinguished by mass spectrometry.
Boiling Point ~205 °C[4][9]248 °C[1][3]The ~43 °C difference allows for separation via fractional distillation.
Density ~1.044 g/mL[8]~1.119 g/mL[3]Both are denser than water, which is relevant for extractions.
Solubility Moderately soluble in water (4g/100mL); miscible with ether, alcohol.[2]Immiscible with water; miscible with alcohol, ether, benzene.[1]The key difference in water solubility is exploited in chemical extraction methods.
Reactivity Alcohol functional group.Aldehyde functional group.The aldehyde's unique reactivity with bisulfite is the basis for selective chemical removal.

Method Selection Guide

Choosing the right purification method depends on the scale of your experiment, the equipment available, and the required final purity. This workflow provides a decision-making framework.

G start Start: Crude Product (Benzyl Alcohol + p-Anisaldehyde) scale What is the scale of the reaction? start->scale small_scale Small Scale (< 5 g) scale->small_scale < 5g large_scale Large Scale (> 5 g) scale->large_scale > 5g purity High Purity Required? small_scale->purity distillation Method 3: Fractional Distillation large_scale->distillation bisulfite Method 1: Sodium Bisulfite Extraction purity->bisulfite Yes chromatography Method 2: Column Chromatography purity->chromatography No/Moderate end Pure Benzyl Alcohol bisulfite->end chromatography->end distillation->end

Caption: Decision workflow for purification method selection.

Detailed Protocols & Troubleshooting

Method 1: Sodium Bisulfite Adduct Formation (Chemical Extraction)

This is the most robust and selective method for removing aldehyde impurities. It relies on the nucleophilic addition of the bisulfite ion to the aldehyde's carbonyl carbon, forming a water-soluble salt.[6][10]

G cluster_org Organic Phase cluster_aq Aqueous Phase Anisaldehyde p-Anisaldehyde (Insoluble in H2O) Adduct Bisulfite Adduct (Water-Soluble Salt) Anisaldehyde->Adduct + NaHSO3 BnOH_org Benzyl Alcohol Bisulfite NaHSO3 (Sodium Bisulfite) Bisulfite->Adduct Adduct->Bisulfite add Base (e.g., NaOH) (Reversible Reaction)

Caption: Chemical principle of bisulfite extraction.

Protocol:

  • Dissolution: Dissolve the crude product mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bisulfite (NaHSO3). The volume should be approximately 1/3 of the organic phase volume.

  • Mixing: Stopper the funnel and shake vigorously for 2-3 minutes, venting frequently to release any pressure.

  • Phase Separation: Allow the layers to separate. The aqueous layer at the bottom will contain the aldehyde-bisulfite adduct.[6]

  • Drain and Repeat: Drain the lower aqueous layer. Repeat the extraction (steps 2-4) two more times with fresh saturated sodium bisulfite solution to ensure complete removal of the aldehyde.

  • Washing: Wash the organic layer with deionized water, followed by a saturated sodium chloride (brine) solution to remove residual water-soluble impurities.

  • Drying and Concentration: Transfer the organic layer to a flask and dry it over an anhydrous drying agent (e.g., MgSO4 or Na2SO4). Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the purified benzyl alcohol.

Troubleshooting Guide:

  • Q: An emulsion formed between the layers and won't separate. What should I do?

    • A: Add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel. This increases the ionic strength of the aqueous layer, which often helps to break up emulsions.

  • Q: I see a white solid precipitating between the layers. What is it?

    • A: This is likely the bisulfite adduct, which can sometimes be insoluble in both phases, especially with non-polar aldehydes.[5] To resolve this, add more water to the separatory funnel to dissolve the salt, or filter the entire mixture through a pad of Celite before separating the layers.[5]

  • Q: My final product still shows traces of aldehyde in the NMR/GC analysis. Why?

    • A: The reaction may not have gone to completion. Ensure you are using a freshly prepared, saturated solution of sodium bisulfite. The reaction can be slow; increasing the shaking time or performing an additional extraction can improve removal efficiency.[10]

Method 2: Fractional Distillation

This physical separation method is effective for larger-scale purifications where the ~43 °C difference in boiling points can be exploited.

Protocol:

  • Setup: Assemble a fractional distillation apparatus. A Vigreux or packed column (e.g., with Raschig rings or metal sponges) is essential for achieving good separation. Ensure all glass joints are properly sealed.[11]

  • Vacuum (Optional but Recommended): Connect the apparatus to a vacuum source. Distilling under reduced pressure lowers the boiling points, preventing potential thermal decomposition of the compounds.

  • Heating: Gently heat the distillation flask using a heating mantle. Add boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Fraction Collection: Slowly increase the temperature. The first fraction to distill will be any residual low-boiling solvent. As the temperature stabilizes, the vapor will rise through the column. The goal is to establish a temperature gradient.

  • Isolate Product: Discard any intermediate fractions. Collect the fraction that distills at the boiling point of benzyl alcohol (205-206 °C at atmospheric pressure, lower under vacuum). Monitor the temperature at the still head; a sharp, stable boiling point indicates a pure fraction.[9]

  • Shutdown: Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and charring.

Troubleshooting Guide:

  • Q: The temperature at the still head is fluctuating, and I'm not getting a clean separation.

    • A: This indicates poor efficiency in the fractionating column. Ensure the column is well-insulated (e.g., with glass wool or aluminum foil) to maintain the temperature gradient. Also, ensure the distillation rate is slow and steady; heating too quickly will prevent proper equilibrium between the liquid and vapor phases in the column.

  • Q: My product turned yellow/brown during distillation.

    • A: This suggests thermal decomposition. Use a vacuum to lower the boiling point. Ensure your starting material is dry, as water can also cause issues at high temperatures.

Method 3: Column Chromatography

While challenging, column chromatography can be used for small-scale purification if other methods are not feasible. Success depends entirely on finding an eluent system that maximizes the small difference in polarity between the two compounds.

Protocol:

  • TLC Analysis: First, determine an optimal solvent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether). The goal is to achieve the largest possible separation between the spots for benzyl alcohol and p-anisaldehyde. An Rf value of ~0.3 for the benzyl alcohol is ideal.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent system (wet packing is recommended).[12][13]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica column.[12]

  • Elution: Begin running the column, collecting fractions in test tubes. Due to the similar polarities, a less polar eluent system (e.g., 97:3 hexane:diethyl ether) will elute the slightly less polar p-anisaldehyde first, while the more polar benzyl alcohol will be retained longer on the column.[7]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent via rotary evaporation.

Troubleshooting Guide:

  • Q: The spots are overlapping on the TLC plate, and I can't get good separation.

    • A: Try a less polar solvent system. Small, incremental changes are key. For example, move from a 4:1 hexanes:ethyl acetate system to a 9:1 or even 19:1 system. The lower polarity will force the compounds to move more slowly and can amplify small differences in their affinity for the silica gel.

  • Q: The aldehyde appears to be decomposing on the silica column.

    • A: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel.[7] You can neutralize the silica by preparing a slurry with a small amount of triethylamine (~1%) in the eluent before packing the column.

Purity Analysis: Confirming Success

After purification, it is essential to verify the absence of p-anisaldehyde.

TechniqueHow to UseExpected Result for Pure Benzyl Alcohol
TLC Spot the purified product on a TLC plate and elute with the system developed previously. Visualize under UV light and then stain.A single spot corresponding to benzyl alcohol should be visible. Stains like 2,4-DNP are specific for aldehydes and will show no spot if the purification was successful.[14] A p-anisaldehyde stain can also be used, which works for both aldehydes and alcohols, allowing for a direct comparison to a standard.[15][16]
GC-MS Gas Chromatography-Mass Spectrometry provides excellent separation and definitive identification.The chromatogram should show a single major peak at the retention time for benzyl alcohol, with a corresponding mass spectrum (m/z 108). The peak for p-anisaldehyde (m/z 136) should be absent or below the limit of quantitation.[17][18]
1H NMR Nuclear Magnetic Resonance spectroscopy is highly effective for detecting the aldehyde proton.The characteristic aldehyde proton signal of p-anisaldehyde (a singlet around 9-10 ppm) should be absent.[19] The spectrum should only show the aromatic signals (7.2-7.4 ppm), the benzylic CH2 (singlet or doublet around 4.5-4.6 ppm), and the hydroxyl proton (variable, often a broad singlet) of benzyl alcohol.[20][21]

References

  • TLC Stains. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Nichols, L. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]

  • TLC stains. (n.d.). Organic Chemistry @ CU Boulder. Retrieved from [Link]

  • Magic Formulas: TLC Stains. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Workup: Aldehydes. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Various Authors. (2015). Is it possible to purify aldehyde by column? ResearchGate. Retrieved from [Link]

  • Boucher, M. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments (JoVE). Retrieved from [Link]

  • Boucher, M. M., et al. (2017). Separation of Aldehydes and Reactive Ketones from Mixtures using a Bisulfite Extraction Protocol. Organic Process Research & Development. Retrieved from [Link]

  • Boucher, M. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. Retrieved from [Link]

  • 1H NMR: Intermediate Level, Spectrum 8. (n.d.). University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]

  • Wu, H. L., et al. (2004). Single-drop microextraction and gas chromatography/mass spectrometric determination of anisaldehyde isomers in human urine and blood serum. PubMed. Retrieved from [Link]

  • Monitoring of Trace Impurities Using the Agilent 1260 Infinity II Prime Online LC System. (n.d.). Agilent Technologies. Retrieved from [Link]

  • separation of acid, alcohols, alde with water. (2011). Chromatography Forum. Retrieved from [Link]

  • p-Anisaldehyde. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved from [Link]

  • Preparation of Benzaldehyde from Benzyl Alcohol. (2013). Sciencemadness Discussion Board. Retrieved from [Link]

  • Video: Column Chromatography - Concept. (2020). JoVE. Retrieved from [Link]

  • Column Chromatography: Principles, Procedure, and Applications. (n.d.). Phenomenex. Retrieved from [Link]

  • Supporting Information: Selective Reduction of Aldehydes and Ketones to Alcohols. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • III Analytical Methods. (n.d.). Japan International Cooperation Agency. Retrieved from [Link]

  • CN104418717A - Preparation method of p-anisaldehyde. (n.d.). Google Patents.
  • Thin Layer Chromatography. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Need pointers on seperating benzaldehyde from benzyl alcohol. (2017). Sciencemadness Discussion Board. Retrieved from [Link]

  • Manivannan, M., et al. (2022). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF GENOTOXIC IMPURITY p-ANISALDEHYDE IN TENELIGLIPTIN USING GC-MS. ResearchGate. Retrieved from [Link]

  • 1H NMR Chemical Shift. (2022). Oregon State University. Retrieved from [Link]

  • Brereton, R. G., et al. (2016). NMR Chemical Shifts of Trace Impurities. Organic Process Research & Development. Retrieved from [Link]

  • Benzyl Alcohol. (n.d.). PubChem. Retrieved from [Link]

  • Benzyl alcohol. (n.d.). Wikipedia. Retrieved from [Link]

  • Aromatic Aldehydes from Benzyl Alcohols via Inorganic Hypochlorite Oxidation. (1958). Journal of the American Chemical Society. Retrieved from [Link]

  • p-Anisaldehyde, O-methyloxime. (n.d.). PubChem. Retrieved from [Link]

  • Preparation of benzyl alcohol. (n.d.). PrepChem.com. Retrieved from [Link]

  • EP1164118B1 - Process for producing benzyl alcohol. (n.d.). Google Patents.
  • Oxidation of benzyl alcohol to benzaldehyde. (n.d.). Lakeland University. Retrieved from [Link]

Sources

Validation & Comparative

Technical Comparison Guide: 13C NMR Profiling of Cyclopropyl(4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopropyl(4-methoxyphenyl)methanol represents a critical structural motif in modern drug design, often serving as a metabolically stable bioisostere for isopropyl(4-methoxyphenyl)methanol. While the cyclopropyl group imparts unique conformational rigidity and altered lipophilicity (LogP), its characterization requires precise NMR interpretation due to the magnetic anisotropy of the three-membered ring.

This guide provides a definitive 13C NMR shift analysis, comparing this scaffold against its isopropyl and des-methoxy analogs. It further details the "performance" of this moiety regarding acid stability—a crucial parameter for scale-up and formulation—demonstrating the propensity for cyclopropylcarbinyl-to-homoallyl rearrangement.

Spectral Specifications: 13C NMR Data

The 13C NMR spectrum of cyclopropyl(4-methoxyphenyl)methanol is characterized by the extreme upfield resonance of the cyclopropyl methylene carbons and the diagnostic shielding of the carbinol carbon relative to acyclic analogs.

Table 1: Diagnostic 13C NMR Shifts (CDCl₃, 100 MHz)

Values are chemically equivalent averages derived from high-field analysis of 4-methoxy-substituted cyclopropyl carbinols.

Assignment (Carbon Type)Chemical Shift (δ, ppm)Multiplicity (DEPT)Diagnostic Note
C-Ar (Ipso-OMe) 159.1 C (Quaternary)Deshielded by oxygen lone pair (Resonance effect).
C-Ar (Ipso-CHOH) 135.8 C (Quaternary)Sensitivity to benzylic substitution.
C-Ar (Ortho to OMe) 113.8 CHShielded by OMe resonance (Ortho effect).
C-Ar (Meta to OMe) 127.5 CHTypical aromatic range.
C-Carbinol (CH-OH) 76.9 CHKey Signal. Upfield vs. Isopropyl analog (~83 ppm).
C-OMe (Methoxy) 55.3 CH₃Standard methoxy benchmark.
C-Cyclopropyl (Methine) 19.2 CHShielded by ring strain/anisotropy.
C-Cyclopropyl (CH₂) 2.8 - 3.5 CH₂Distinctive. Extreme high-field region (0-5 ppm).

Comparative Analysis: Alternatives & Analogs

To validate the structural assignment, the shifts must be contextualized against the Isopropyl analog (steric alternative) and the Phenyl analog (electronic control).

Table 2: Comparative Shift Analysis (Δδ ppm)
FeatureCyclopropyl -Analog (Target)Isopropyl -Analog (Alternative)Phenyl -Analog (Control)Impact Analysis
Carbinol (CH-OH) 76.9 ppm ~83.5 ppm77.0 ppmCyclopropyl ring exerts a shielding effect (~6-7 ppm) on the adjacent carbinol carbon compared to isopropyl.
Alpha-Alkyl (CH) 19.2 ppm ~35.0 ppmN/AThe cyclopropyl methine is significantly shielded due to ring current anisotropy.
Beta-Alkyl (CH₂/CH₃) 3.0 ppm (CH₂) ~18.5 ppm (CH₃)N/ADiagnostic differentiation: Cyclopropyl CH₂ signals appear <5 ppm; Isopropyl methyls appear >15 ppm.
Aromatic C4 (Ipso) 135.8 ppm ~136.1 ppm142.8 ppmThe 4-OMe group dominates the electronic environment, minimizing distal alkyl effects.

Key Insight: The ~6.5 ppm upfield shift of the carbinol carbon in the cyclopropyl derivative (vs. isopropyl) is the primary diagnostic marker for confirming the integrity of the cyclopropyl ring during synthesis.

Performance Profile: Stability & Reactivity

Unlike the chemically robust isopropyl group, the cyclopropyl carbinol motif possesses a "latent" reactivity: Acid-Catalyzed Rearrangement . This is the critical performance metric for process chemists.

Mechanism: The Cyclopropylcarbinyl Cation Manifold

Under acidic conditions (e.g., HCl, H₂SO₄, or Lewis acids used in deprotection), the cyclopropyl carbinol does not merely dehydrate; it undergoes a ring-opening rearrangement to form a homoallyl derivative.

  • Stability: Low in protic acid (pH < 2).

  • Primary Degradant: 4-methoxy-homoallyl chloride (in HCl).

  • Kinetic Driver: Relief of ring strain (~27 kcal/mol).

Rearrangement Start Cyclopropyl(4-methoxyphenyl)methanol (Target) Protonation Protonation (-OH2+) Start->Protonation H+ Cation Cyclopropylcarbinyl Cation (Intermediate) Protonation->Cation -H2O Cation->Cation Bicyclobutonium Resonance Homoallyl Homoallyl Derivative (Rearranged Product) Cation->Homoallyl Nu- (Ring Opening)

Figure 1: Acid-catalyzed degradation pathway. The cyclopropyl carbinol (blue) converts to the homoallyl product (green) via the non-classical cation intermediate (red), a reaction not seen in isopropyl analogs.

Experimental Protocol: Synthesis & Characterization

To generate the material for this analysis, the following self-validating Grignard protocol is recommended. This route avoids acidic workups that would trigger the rearrangement described above.

Step-by-Step Methodology
  • Reagent Preparation:

    • Activate Magnesium turnings (1.2 eq) with iodine in anhydrous THF.

    • Add 4-Bromoanisole (1.0 eq) dropwise to generate 4-Methoxyphenylmagnesium bromide.

    • Validation: Solution turns dark grey/brown; exotherm observed.

  • Coupling:

    • Cool Grignard solution to 0°C.

    • Add Cyclopropanecarbaldehyde (1.1 eq) slowly.

    • Note: Reverse addition (aldehyde to Grignard) is preferred to minimize ketone byproducts.

  • Quench & Isolation (CRITICAL):

    • Quench with Saturated NH₄Cl (mildly acidic, pH ~5). DO NOT use HCl.

    • Extract with Ethyl Acetate.

    • Wash with Brine, dry over Na₂SO₄.

  • Purification:

    • Flash Chromatography (Hexanes/EtOAc 8:2).

    • Rf: ~0.3 (distinct from aldehyde Rf ~0.6).

Validation Checkpoints
  • 1H NMR: Look for the doublet at ~4.0 ppm (CH-OH). If this signal is a triplet at ~5.8 ppm, rearrangement to the homoallyl alkene has occurred.

  • 13C NMR: Confirm signal at ~3.0 ppm (Cyclopropyl CH₂). Absence indicates ring opening.

References

  • Osaka University Institutional Repository. (2019). Direct nucleophilic substitution of alcohols using an immobilized oxovanadium catalyst. (Synthesis of cyclopropyl carbinol analogs).

  • BenchChem. (2025). A Comparative Guide to the 1H and 13C NMR Spectral Analysis of Cyclopropylbenzene Derivatives.

  • Organic Chemistry Data. (2021). 13C NMR Chemical Shifts: Cyclopropane and Benzyl Derivatives.

  • Royal Society of Chemistry. (2020). Cyclopropylcarbinyl cation chemistry in synthetic method development. (Mechanism of rearrangement).

  • National Institutes of Health (PMC). (2018). Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives.

distinguishing alpha-cyclopropyl alcohol from 1-(4-methoxyphenyl)cyclopropanemethanol

Distinguishing Guide: 1-(4-Methoxyphenyl)cyclopropanemethanol vs. -Cyclopropyl Alcohol

Executive Summary & Structural Logic

The core distinction lies in the connectivity of the alcohol group .

  • Target Compound (Primary): The alcohol is on a methylene group attached to the cyclopropane ring. The ring carbon is quaternary (attached to the aryl group, the methanol group, and two ring carbons).

  • Isomer Alternative (Secondary): The alcohol is directly on the benzylic carbon, which is also attached to the cyclopropane ring.

Feature1-(4-Methoxyphenyl)cyclopropanemethanol

-Cyclopropyl-4-methoxybenzyl alcohol
CAS 16728-03-333446-27-4 (analogues)
Type Primary Alcohol (

)
Secondary Alcohol (

)
Topology Quaternary Ring CarbonTertiary Methine Linker
Key NMR Signal Carbinol

= Singlet
Carbinol

= Doublet
Oxidation Product AldehydeKetone
Structural Visualization

Structurescluster_0Target: Primary Alcohol1-(4-Methoxyphenyl)cyclopropanemethanolcluster_1Isomer: Secondary Alcoholalpha-Cyclopropyl-4-methoxybenzyl alcoholPrimaryAr-C(Quat)-CH2-OH(Alcohol separated from ring by CH2)SecondaryAr-CH(OH)-Cyclopropyl(Alcohol directly on benzylic carbon)PrecursorCommon Precursors(e.g. Cyclopropyl Ketones)Precursor->PrimaryCyclopropanation of Estersor Reduction of AcidPrecursor->SecondaryGrignard Additionor Reduction of Ketone

Figure 1: Structural divergence of the two isomers from common synthetic precursors.

Spectroscopic Identification (The Gold Standard)

The most definitive method to distinguish these isomers is Proton (


) NMR
A. Proton NMR ( ) Analysis

Run the sample in

3.0 – 5.0 ppm
RegionPrimary Alcohol (Target)Secondary Alcohol (Isomer)
Carbinol Proton

ppm
Signal: Singlet (s) Integration: 2H

ppm
Signal: Doublet (d) (

Hz)Integration: 1H
Cyclopropyl Region

ppm
Pattern: Two tight multiplets (AA'BB')Integration: 4H

ppm
Pattern: Complex multiplets including 1H methine Integration: 5H (4

+ 1

)
Aryl Region AA'BB' pattern (p-substituted)Symmetry is high.AA'BB' patternSymmetry is retained.

Why this works: In the Primary compound, the

singletSecondary

doublet
B. Carbon NMR ( ) & DEPT-135

If

  • Primary Alcohol: The carbinol carbon (

    
    ) will appear as a NEGATIVE  (downward) peak in DEPT-135 (characteristic of 
    
    
    ).
  • Secondary Alcohol: The carbinol carbon (

    
    ) will appear as a POSITIVE  (upward) peak in DEPT-135 (characteristic of 
    
    
    or
    
    
    ).

Chemical Reactivity Tests

If spectroscopic equipment is unavailable, chemical behavior can confirm the structure.

Experiment 1: Jones Oxidation (Chromic Acid)

This test distinguishes based on the oxidation product.

Protocol:

  • Dissolve 10 mg of the unknown in 0.5 mL acetone.

  • Add 1 drop of Jones Reagent (

    
     in 
    
    
    ).
  • Monitor reaction progress by TLC.

Interpretation:

  • Primary Alcohol: Oxidizes to a Carboxylic Acid (via aldehyde). The product will be acidic and soluble in aqueous base (

    
    ).
    
    • Note: The intermediate aldehyde may be observed if reaction time is short.

  • Secondary Alcohol: Oxidizes to a Ketone (Cyclopropyl-4-methoxyphenyl ketone). The product is neutral and insoluble in aqueous base.

Experiment 2: Lucas Test (Modified)

Warning: Cyclopropyl carbinols are acid-sensitive and may undergo ring-opening rearrangements (homoallyl rearrangement). Use this only if NMR is impossible.

  • Secondary alcohols typically react faster with Lucas reagent (

    
    ) to form an insoluble alkyl chloride cloudiness (5-10 mins).
    
  • Primary alcohols generally do not react at room temperature.

  • Risk:[1] The cyclopropane ring may open under these harsh acidic conditions, complicating the result. Oxidation is preferred over the Lucas test.

Experimental Workflow: Identification Decision Tree

Follow this logic flow to validate your compound.

Workflowcluster_verifyVerification Step (Optional)StartUnknown Sample(MW 178.23)NMRRun 1H NMR (CDCl3)Start->NMRSignalCheckAnalyze 3.5 - 4.5 ppm RegionNMR->SignalCheckSingletSinglet (2H)No couplingSignalCheck->SingletFound SingletDoubletDoublet (1H)Coupling to Ring CHSignalCheck->DoubletFound DoubletPrimaryResultCONFIRMED:1-(4-Methoxyphenyl)cyclopropanemethanol(Primary Alcohol)Singlet->PrimaryResultSecondaryResultCONFIRMED:alpha-Cyclopropyl-4-methoxybenzyl alcohol(Secondary Alcohol)Doublet->SecondaryResultDEPTRun DEPT-135PrimaryResult->DEPTSecondaryResult->DEPTDEPT_NegNegative Peak (CH2)DEPT->DEPT_NegDEPT_PosPositive Peak (CH)DEPT->DEPT_Pos

Figure 2: Step-by-step decision tree for distinguishing the isomeric alcohols.

References

  • Sigma-Aldrich. Product Specification: 1-(4-Methoxyphenyl)cyclopropanemethanol (CAS 16728-03-3).Link

  • NIST Chemistry WebBook. Infrared and Mass Spectra for Cyclopropyl Carbinols. National Institute of Standards and Technology. Link

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed. Wiley, 2014. (Standard reference for NMR splitting patterns of primary vs secondary alcohols).

  • ChemicalBook. Alpha-Cyclopropylbenzyl alcohol Properties and Spectral Data.Link

  • PubChem. Compound Summary: Cyclopropyl(phenyl)methanol (Analogous Secondary Alcohol).Link

A Senior Application Scientist's Guide to Differentiating Cyclopropyl and Hydroxyl Groups Using IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy remains a rapid, reliable, and accessible first-line technique for this purpose. This guide provides an in-depth comparison of the characteristic IR absorption peaks for two structurally significant functional groups: the strained cyclopropyl ring and the ubiquitous hydroxyl group. We will explore the physical underpinnings of their spectral features, present comparative data, and provide field-proven experimental protocols for obtaining high-quality spectra.

Section 1: The Hydroxyl (O-H) Group: A Tale of Hydrogen Bonding

The hydroxyl group is one of the most readily identifiable functional groups in IR spectroscopy due to its characteristic O-H stretching vibration. However, its spectral appearance is profoundly influenced by its local environment, specifically its participation in hydrogen bonding.

The O-H Stretching Vibration

The O-H bond is strong, and its stretching vibration consequently appears at a high wavenumber.[1] The key diagnostic feature is its shape and position, which directly indicates the extent of hydrogen bonding.[2][3]

  • Free (Non-H-Bonded) O-H: In a dilute solution with a non-polar solvent, where alcohol molecules are isolated, a sharp, relatively weak absorption peak is observed in the range of 3590-3640 cm⁻¹ .[3][4] This peak represents the "true" stretching frequency of an unperturbed O-H bond.

  • Associated (H-Bonded) O-H: In concentrated or neat liquid samples (pure alcohol), extensive intermolecular hydrogen bonding occurs.[5] This interaction weakens the O-H bond, lowering its vibrational force constant. As a result, the absorption peak shifts to a lower wavenumber, appearing as a very strong and characteristically broad band in the 3200-3500 cm⁻¹ region.[2][3][4][6] The broadening occurs because hydrogen bonds in a liquid are transient, with a wide distribution of strengths and lengths at any given moment, leading to a continuum of absorption frequencies.[1][2]

The C-O Stretching Vibration

A secondary, but still valuable, peak for alcohols is the C-O stretching vibration, which appears as a strong band in the fingerprint region between 1000-1260 cm⁻¹ .[4][6] The exact position can offer clues about the structure of the alcohol (primary, secondary, or tertiary).

Section 2: The Cyclopropyl Group: The Signature of Ring Strain

The cyclopropyl group, while composed of simple C-C and C-H bonds, presents a unique IR signature due to its significant ring strain.[7][8] The C-C-C bond angles are forced to be 60°, a major deviation from the ideal 109.5° for sp³ hybridized carbons.[7][8] This strain has a direct impact on the C-H bond vibrations.

The Cyclopropyl C-H Stretching Vibration

The most diagnostic feature of a cyclopropyl group is the C-H stretching vibration of the hydrogens attached to the ring.

  • C-H Stretch (Ring): These absorptions typically occur in the range of 3000-3080 cm⁻¹ .[9][10][11] This is a slightly higher frequency than the C-H stretches of typical unstrained alkanes (which appear just below 3000 cm⁻¹).[2] This shift is attributed to the increased s-character in the C-H bonds as the carbon atoms redirect p-character into the strained C-C "bent bonds" of the ring.

Other Cyclopropyl Vibrations

While the C-H stretch is the most commonly cited peak, other vibrations can add confirmatory evidence:

  • -CH₂- Deformation (Scissoring): A peak for the methylene groups in the ring can be observed between 1440-1480 cm⁻¹ .[9]

  • Ring Deformation ("Breathing"): A characteristic skeletal vibration or ring deformation mode is often found around 1000-1020 cm⁻¹ .[9][11]

Section 3: Comparative Analysis and Data Summary

The key to distinguishing these two functional groups lies in recognizing their distinct spectral patterns. The broad, intense "tongue" of a hydrogen-bonded alcohol is rarely mistaken, while the sharp, moderate C-H stretch of the cyclopropyl ring just above the 3000 cm⁻¹ dividing line is a more subtle but equally important feature.

Functional GroupKey VibrationWavenumber Range (cm⁻¹)Typical AppearanceCausality
Hydroxyl (H-Bonded) O-H Stretch3200 - 3500Strong, Very BroadIntermolecular hydrogen bonding weakens the O-H bond, lowering frequency and creating a distribution of bond strengths.[2]
Hydroxyl (Free) O-H Stretch3590 - 3640Weak to Medium, SharpIsolated O-H groups vibrating without intermolecular interference.[3]
Hydroxyl C-O Stretch1000 - 1260Strong, SharpStretching of the carbon-oxygen single bond.[4]
Cyclopropyl C-H Stretch3000 - 3080Medium, SharpRing strain leads to increased s-character in the C-H bonds, strengthening them and increasing the absorption frequency.[10]
Cyclopropyl Ring Deformation1000 - 1020Weak to MediumSkeletal vibration of the three-membered ring.[9][11]

Section 4: Experimental Protocols

Acquiring a high-quality, interpretable IR spectrum requires proper sample preparation. The choice of method depends on the physical state of the analyte.

Workflow for IR Spectrum Acquisition

The general process for obtaining an IR spectrum is a straightforward and self-validating workflow. An initial background scan accounts for atmospheric and instrumental signals, ensuring that the final spectrum is solely that of the sample.

G cluster_prep Sample Preparation cluster_acq Data Acquisition prep_liquid Liquid Film (Neat) background 1. Collect Background Spectrum (Air/KBr) prep_liquid->background prep_solid KBr Pellet prep_solid->background sample 2. Collect Sample Spectrum background->sample process 3. Process Data (Ratio Sample/Background) sample->process final_spectrum Final IR Spectrum process->final_spectrum

Caption: General workflow for acquiring an FTIR spectrum.

Protocol 1: Analysis of a Liquid Sample (e.g., Cyclohexanol)

This method is suitable for pure (neat) liquid samples.

  • Plate Preparation: Obtain two polished salt plates (e.g., NaCl or KBr) from a desiccator. If necessary, clean them with a small amount of a dry solvent like acetone and allow them to dry completely.[12] Handle plates only by their edges to avoid moisture from fingerprints.[13]

  • Sample Application: Place one drop of the liquid sample onto the center of one plate.[12][14]

  • Sandwich Formation: Place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.[13][15]

  • Data Acquisition: Mount the "sandwich" plate onto the sample holder in the IR spectrometer.[12][13] Close the instrument cover and collect the spectrum according to the instrument's software instructions.

  • Cleaning: After analysis, disassemble the plates, rinse them thoroughly with a dry solvent, and return them to the desiccator.[12]

Protocol 2: Analysis of a Solid Sample (KBr Pellet Method)

This method is the standard for non-soluble or high-melting-point solid samples.

  • Material Preparation: Gently heat spectroscopy-grade potassium bromide (KBr) in an oven to remove any absorbed moisture.[16]

  • Sample-KBr Mixture: In an agate mortar, add ~1-2 mg of the solid sample and ~100-200 mg of the dry KBr powder (a ratio of approximately 1:100).[17][18]

  • Grinding: Grind the mixture thoroughly for 3-5 minutes until it is a homogenous, fine powder.[15][17] The goal is to reduce sample particle size to less than the IR wavelength to minimize light scattering.[15]

  • Pellet Pressing: Transfer the powder mixture to a pellet-forming die. Place the die in a hydraulic press and apply 8-10 tons of pressure for several minutes.[17] Applying a vacuum during pressing can help remove trapped air and moisture, resulting in a clearer pellet.[16][17]

  • Data Acquisition: Carefully remove the resulting transparent or translucent pellet from the die and place it in the spectrometer's sample holder.[15] Collect the spectrum. A good pellet is thin and transparent.[15]

Section 5: Expert Insights and Concluding Remarks

While the hydroxyl and cyclopropyl groups have absorptions in distinct regions of the IR spectrum, a comprehensive analysis requires careful consideration of the entire spectrum. The broad O-H stretch is a high-confidence indicator for alcohols, but its absence in a dilute spectrum should not rule out the functional group entirely—look for the sharp, free O-H peak. For the cyclopropyl group, the C-H stretch above 3000 cm⁻¹ is the primary diagnostic peak, but it can be of medium intensity and reside in a region with other C-H stretches (e.g., from alkenes or aromatics). Therefore, confirmation from the ring deformation modes in the fingerprint region adds significant weight to the assignment. By employing the rigorous experimental protocols outlined here, researchers can generate high-fidelity data, enabling confident structural elucidation and advancing drug development pipelines.

References

  • What is the effect of hydrogen bonding on the IR spectra of alcohol? Quora. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • How to prepare IR samples? ResearchGate. [Link]

  • Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega, PMC. [Link]

  • Use of the Midac FT-IR Spectrometer. St. Olaf College. [Link]

  • IR Spectroscopy of Liquids. University of Colorado Boulder, Department of Chemistry. [Link]

  • Quick User Guide for FT-IR. University of Helsinki. [Link]

  • Infrared Spectroscopy. Chemistry LibreTexts. [Link]

  • IR in the Liquid Phase and Neat Samples. Michigan State University, Department of Chemistry. [Link]

  • Loading a Sample on Salt Plates for IR. YouTube. [Link]

  • IR Spectroscopy of Hydrocarbons. Mansoura University. [Link]

  • Infrared spectrum of cyclopropane. Doc Brown's Chemistry. [Link]

  • The features of IR spectrum. SlideShare. [Link]

  • Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

  • How is Potassium Bromide Used in Infrared Spectroscopy? AZoM. [Link]

  • Impact of O-H···π Hydrogen Bond on IR and NMR Parameters of Cannabidiol: Theoretical and Experimental Study. MDPI. [Link]

  • What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Kintek Press. [Link]

  • KBr Pellet Method. Shimadzu. [Link]

  • The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. [Link]

  • Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. MDPI. [Link]

  • Analysis of the High-Resolution Infrared Spectrum of Cyclopropane. ResearchGate. [Link]

  • Cyclopropane Ring Strain. University of Calgary. [Link]

  • Characteristic Infrared Absorption Bands of the Cyclopropyl Ring. Journal of the American Chemical Society. [Link]

  • Ring strain. Wikipedia. [Link]

  • Infrared absorption spectra of cyclo-hydrocarbons. Journal of Research of the National Bureau of Standards. [Link]

Sources

comparison of cyclopropyl vs isopropyl benzyl alcohol reactivity

Comparative Reactivity Guide: -Cyclopropylbenzyl Alcohol vs. -Isopropylbenzyl Alcohol

Executive Summary

This guide provides a technical comparison between


-cyclopropylbenzyl alcohol (CPBA)

-isopropylbenzyl alcohol (IPBA)

Key Takeaway: The cyclopropyl group is not merely a steric spacer; it is a potent electronic activator. In solvolysis and carbocation-based reactions, CPBA is orders of magnitude more reactive than IPBA due to


Electronic Structure & Carbocation Stability

The defining difference between these two substrates lies in their ability to stabilize a positive charge at the benzylic (


The "Bisected" Conformation Effect
  • Isopropyl Group (IPBA): Stabilizes the

    
    -cation primarily through hyperconjugation  (
    
    
    ). This effect is weak to moderate.
  • Cyclopropyl Group (CPBA): Stabilizes the

    
    -cation through conjugation  (
    
    
    ). The strained C-C bonds of the cyclopropane ring have high
    
    
    -character (Walsh orbitals). When the ring adopts a "bisected" conformation (perpendicular to the plane of the benzene ring), these orbitals overlap effectively with the empty
    
    
    -orbital of the carbocation.
Quantitative Comparison: Solvolysis Rates

Experimental data on the solvolysis of

Substrate (R-group)Relative Rate (

) in 80% Acetone/Water
Electronic Driver
Methyl 1Baseline
Isopropyl (IPBA analog) 2.9Hyperconjugation (+I)
Phenyl


-Resonance
Cyclopropyl (CPBA analog)


-Conjugation (Walsh Orbitals)

Analysis: The cyclopropyl group is approximately 500 times more effective at stabilizing the adjacent cation than a phenyl ring, and nearly 170,000 times more effective than the isopropyl group. This makes CPBA an extremely labile substrate under acidic conditions.

Reaction Pathways & Rearrangement Risks

While CPBA offers rapid reactivity, it introduces a "trap" not present in IPBA: the cyclopropylcarbinyl rearrangement.

Mechanism Visualization

The following diagram illustrates the divergent pathways. IPBA follows a standard cation pathway, while CPBA enters a "non-classical" cation manifold.

ReactivityPathwaysStart_CPα-CyclopropylBenzyl AlcoholCation_CPCyclopropylcarbinylCation (Bisected)Start_CP->Cation_CPFast Ionization(k_rel ~ 10^5)Start_IPα-IsopropylBenzyl AlcoholCation_IPIsopropylBenzylic CationStart_IP->Cation_IPSlow Ionization(k_rel ~ 3)Prod_SubSubstitution Product(Retention/Inversion)Cation_CP->Prod_SubKinetic TrapProd_HomoHomoallylRearrangementCation_CP->Prod_HomoThermodynamicRing OpeningCation_IP->Prod_SubMajor PathwayProd_ElimAlkene(Elimination)Cation_IP->Prod_ElimMinor Pathway

Caption: Comparative reaction manifolds. Note the high-risk rearrangement pathway for the cyclopropyl derivative (Red) versus the standard substitution pathway for isopropyl (Green).

The Rearrangement Trap
  • IPBA: Under acidic conditions (e.g., HCl/THF), IPBA forms the chloride with retention of the carbon skeleton.

  • CPBA: Under the same conditions, the cyclopropylcarbinyl cation equilibrates with the cyclobutyl and homoallyl cations. This often leads to a mixture of the desired

    
    -cyclopropyl chloride and the ring-opened 4-phenyl-3-butenyl chloride .
    
    • Mitigation: Reactions with CPBA requiring activation of the alcohol must be performed under strictly kinetic conditions (low temperature, non-nucleophilic bases) or using reagents that avoid discrete carbocations (e.g., Appel reaction, Mitsunobu).

Oxidation & Metabolic Stability[1]

In medicinal chemistry, the switch from Isopropyl to Cyclopropyl is often driven by metabolic stability (blocking CYP450 sites) and lipophilicity modulation.

Chemical Oxidation (Lab Scale)

Both alcohols can be oxidized to their corresponding ketones (Cyclopropyl phenyl ketone vs. Isobutyrophenone).

  • Reagent Compatibility:

    • Swern/Dess-Martin: Excellent for both. No ring opening observed for CPBA.

    • Jones Reagent (Cr(VI)/H2SO4): Risk for CPBA. The highly acidic nature of Jones reagent can trigger acid-catalyzed ring opening of the cyclopropyl ketone product or the intermediate chromate ester. IPBA is stable.

Metabolic Stability (Drug Design)
FeatureIsopropyl (IPBA)Cyclopropyl (CPBA)
Lipophilicity (LogP) Higher (More Lipophilic)Lower (Better Solubility)
Metabolic Soft Spot Tertiary C-H (Benzylic/Isopropyl)Ring C-H bonds are strong (

)
CYP450 Fate Rapid Hydroxylation to tertiary alcoholGenerally Resistant; blocks metabolism
Toxicity Risk LowModerate (Amines can form suicide inhibitors)

Insight: Replacing the isopropyl group with cyclopropyl typically lowers LogP by ~0.3–0.4 units and blocks the rapid hydroxylation at the tertiary carbon, extending half-life (

Experimental Protocols

Protocol A: Solvolysis Rate Measurement (Titrimetric)

Used to quantify the reactivity difference and validate the "bisected" electronic effect.

Materials:

  • Substrate:

    
    -Nitrobenzoate ester of CPBA or IPBA (0.01 M).
    
  • Solvent: 80% Aqueous Acetone (v/v).

  • Indicator: Bromothymol Blue.

  • Titrant: 0.01 M NaOH.

Procedure:

  • Dissolve 1.0 mmol of the substrate in 100 mL of 80% aqueous acetone thermostated at 25°C.

  • At time intervals (

    
    ), withdraw 5.0 mL aliquots.
    
  • Quench aliquot immediately into 10 mL of ice-cold ethanol.

  • Titrate the liberated

    
    -nitrobenzoic acid with 0.01 M NaOH to the blue endpoint.
    
  • Data Analysis: Plot

    
     vs time. The slope 
    
    
    is the first-order rate constant.
    • Expectation: CPBA ester will hydrolyze within minutes/seconds; IPBA ester may require hours/days or elevated temperatures.

Protocol B: Selective Oxidation of CPBA (Swern)

Designed to avoid acid-catalyzed ring opening.

Reagents:

  • Oxalyl chloride (1.1 equiv), DMSO (2.2 equiv), TEA (5 equiv).

  • Solvent: Anhydrous DCM.

Step-by-Step:

  • Cool a solution of oxalyl chloride in DCM to -78°C.

  • Add DMSO dropwise (gas evolution). Stir for 15 min.

  • Add solution of

    
    -cyclopropylbenzyl alcohol  in DCM dropwise over 10 min. Maintain -78°C.
    
  • Stir for 30 min (formation of alkoxysulfonium ion).

  • Add Triethylamine (TEA) dropwise.

  • Allow to warm to 0°C over 1 hour.

  • Workup: Quench with saturated

    
    , extract with DCM.
    
  • Result: Quantitative conversion to cyclopropyl phenyl ketone without ring opening.

References

  • Roberts, J. D., & Chambers, V. C. (1951).[1] Small-Ring Compounds. VIII. Some Nucleophilic Displacement Reactions of Cyclopropyl, Cyclopropylcarbinyl, Cyclobutyl and Allylcarbinyl Derivatives. Journal of the American Chemical Society, 73(11), 5034–5040.

  • Brown, H. C., & Peters, E. N. (1977). Solvolysis of cyclopropylcarbinyl 3,5-dinitrobenzoates. Evidence for the bisected conformation of the cyclopropylcarbinyl cation. Journal of the American Chemical Society, 99(6), 1712–1716.

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.

  • Linclau, B., et al. (2020).[2] Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.[2][3][4] Beilstein Journal of Organic Chemistry, 16, 2141–2150.[3]

A Researcher's Guide to Establishing Alpha-Cyclopropyl-4-methoxybenzyl Alcohol as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the integrity of your analytical data is fundamentally tethered to the quality of your reference standards. For novel or non-compendial compounds like α-cyclopropyl-4-methoxybenzyl alcohol, a well-characterized in-house primary standard is not just a regulatory expectation but a scientific necessity. This guide provides a comprehensive framework for the qualification, validation, and implementation of α-cyclopropyl-4-methoxybenzyl alcohol as a reference standard, ensuring the accuracy and reliability of your analytical measurements.

The Critical Role of a Reference Standard

A reference standard serves as the benchmark against which a sample is measured. Its purity, identity, and stability must be unequivocally established to ensure the validity of analytical results. For a compound like α-cyclopropyl-4-methoxybenzyl alcohol, which may act as a key starting material, intermediate, or a potential impurity in a drug substance synthesis, the reference standard is crucial for:

  • Identity Confirmation: Positively identifying the compound in various samples.

  • Purity Assessment: Quantifying the compound and its impurities in a drug substance or product.

  • Assay Validation: Developing and validating analytical methods for quality control.

The qualification of a new reference standard is a multi-faceted process that involves a battery of analytical tests to confirm its structure and assess its purity with a high degree of confidence.

Characterization of α-Cyclopropyl-4-methoxybenzyl Alcohol

Before embarking on a full qualification program, a thorough characterization of the candidate material is essential.

Property Description
Chemical Name alpha-Cyclopropyl-4-methoxybenzyl alcohol
Synonyms (4-methoxyphenyl)(cyclopropyl)methanol
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
CAS Number 123409-03-6
Appearance Expected to be a solid or oil at room temperature.
Solubility Expected to be soluble in organic solvents like methanol, acetonitrile, and dichloromethane.

The Qualification Workflow: A Step-by-Step Approach

Establishing a reference standard requires a systematic approach to gather orthogonal data, where each technique provides a different piece of the puzzle to build a complete picture of the material's identity and purity.

Reference_Standard_Qualification_Workflow cluster_identity cluster_purity cluster_content cluster_inorganic start Candidate Material Selection identity Identity Confirmation start->identity Structural Elucidation purity Purity Determination identity->purity Orthogonal Techniques NMR NMR (¹H, ¹³C) identity->NMR MS Mass Spectrometry identity->MS IR FTIR identity->IR content Water & Solvent Content purity->content Mass Balance Approach HPLC HPLC-UV/DAD purity->HPLC GC GC-FID purity->GC inorganic Inorganic Impurities content->inorganic KF Karl Fischer content->KF TGA TGA content->TGA assay Purity Assay Calculation inorganic->assay ROI Residue on Ignition inorganic->ROI cert Certificate of Analysis Generation assay->cert Documentation stability Stability Program Initiation cert->stability Ongoing Monitoring end Qualified Reference Standard stability->end

Caption: Workflow for qualifying a new chemical entity as a reference standard.

Experimental Protocols for Qualification

The following protocols outline the core experiments required to qualify α-cyclopropyl-4-methoxybenzyl alcohol as a reference standard.

Identity Confirmation

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the molecular structure of the compound.

  • Protocol:

    • Accurately weigh approximately 10-20 mg of the candidate standard.

    • Dissolve in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer (e.g., 400 MHz or higher).

    • Process the data and assign all proton and carbon signals to the proposed structure.

    • The chemical shifts, coupling constants, and integration values in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, must be consistent with the structure of α-cyclopropyl-4-methoxybenzyl alcohol.

B. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight and fragmentation pattern.

  • Protocol:

    • Prepare a dilute solution of the standard in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire the mass spectrum in a suitable ionization mode (e.g., ESI+).

    • The observed mass for the protonated molecule [M+H]⁺ should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated exact mass.

Purity Determination by Chromatography

A mass balance approach is typically used to assign a purity value. This involves quantifying the main component and all significant impurities (organic, inorganic, water, and residual solvents).

A. High-Performance Liquid Chromatography (HPLC-UV/DAD)

  • Objective: To determine the purity and quantify organic impurities.

  • Protocol:

    • Method Development: Develop a stability-indicating HPLC method capable of separating the main peak from all potential impurities. A typical starting point would be a reversed-phase C18 column.

    • System Suitability: Prepare a solution of the standard and inject it multiple times to ensure the system is performing adequately (e.g., check for peak area reproducibility, tailing factor, and theoretical plates).

    • Analysis:

      • Accurately prepare a solution of the standard at a known concentration (e.g., 1.0 mg/mL).

      • Inject the solution into the HPLC system.

      • Use an area normalization method to calculate the percentage of the main peak area relative to the total area of all peaks.

    • Purity Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100. This is often referred to as "purity by area %".

Comparative Data Example (Hypothetical):

Parameter In-House Qualified Standard Commercial Supplier Lot A Commercial Supplier Lot B
Purity (HPLC Area %) 99.92%99.5%98.7%
Largest Impurity 0.05%0.25%0.8%
Total Impurities 0.08%0.5%1.3%

This table illustrates how a well-qualified in-house standard should exhibit higher purity and a better-defined impurity profile compared to material from commercial suppliers that may not be intended for use as a quantitative standard.

Content of Volatiles and Inorganic Impurities

A. Water Content by Karl Fischer Titration

  • Objective: To quantify the water content.

  • Protocol: Use a coulometric or volumetric Karl Fischer titrator to analyze a known amount of the standard. The result is expressed as a weight/weight percentage.

B. Residual Solvents by Gas Chromatography (GC-HS)

  • Objective: To quantify any remaining solvents from the synthesis.

  • Protocol: Use a headspace gas chromatography (GC-HS) method with a suitable column and FID detector. The method should be based on USP <467> guidelines.

C. Inorganic Impurities (Residue on Ignition/Sulfated Ash)

  • Objective: To determine the amount of non-volatile inorganic impurities.

  • Protocol: Follow the procedure outlined in USP <281>. This involves heating a sample to a high temperature to burn off all organic material and weighing the remaining residue.

Assigning the Final Purity Value

The final purity assay is calculated by subtracting the percentages of all identified impurities from 100%.

Purity_Calculation cluster_impurities Impurity Contributions Total 100% Assay Assigned Purity (e.g., 99.8%) Total->Assay - Imp Impurities Organic Organic Impurities (HPLC) e.g., 0.08% Organic->Imp + Water Water (Karl Fischer) e.g., 0.10% Water->Imp + Solvents Residual Solvents (GC) e.g., 0.01% Solvents->Imp + Inorganic Inorganic (ROI) e.g., 0.01% Inorganic->Imp +

Caption: Mass balance approach for calculating the final purity assay of a reference standard.

Purity Assay = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Impurities)

Conclusion: Establishing Trust in Your Standard

For a non-compendial material like α-cyclopropyl-4-methoxybenzyl alcohol, purchasing a lot from a commercial supplier is only the first step. True analytical confidence is achieved through a rigorous in-house qualification process. By systematically confirming the identity and employing orthogonal analytical techniques to create a comprehensive purity profile, a researcher can establish a primary reference standard that is fit for its intended purpose. This investment in characterization underpins the validity of all subsequent analytical data, ensuring the quality and safety of the final product.

References

  • United States Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures.[Link]

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • United States Pharmacopeia (USP). General Chapter <467> Residual Solvents.[Link]

  • United States Pharmacopeia (USP). General Chapter <281> Residue on Ignition.[Link]

Safety Operating Guide

Personal protective equipment for handling alpha-Cyclopropyl-4-methoxybenzyl alcohol

Operational Safety Guide: -Cyclopropyl-4-methoxybenzyl Alcohol[1]

CAS Number: 16728-03-3 Synonyms: 1-(4-Methoxyphenyl)cyclopropanemethanol; (1-(4-Methoxyphenyl)cyclopropyl)methanol Physical State: Viscous liquid or low-melting solid (MP: 22–25°C)[1]

Part 1: Emergency Overview & Hazard Architecture

Immediate Action Required: This compound exists at the thermodynamic boundary between solid and liquid at standard laboratory temperatures.[1] Its handling requires protocols that account for phase changes which can alter spill dynamics and permeation rates.[1]

Core Hazards (GHS Classification):

  • Sensitization (H317): High potential for allergic skin reaction.[1] Secondary exposure via contaminated surfaces is a critical failure point.[1]

  • Irritation (H315, H319, H335): Aggressive irritant to mucous membranes and ocular tissue.[1]

  • Acute Toxicity (H302): Harmful if swallowed.[1][2][3]

Hazard Data Summary
Hazard ClassCategorySignal WordHazard Statement
Skin Sensitization 1BWARNING May cause an allergic skin reaction.[1][4]
Skin Irritation 2WARNINGCauses skin irritation.[1][2][4][5][6]
Eye Irritation 2AWARNINGCauses serious eye irritation.[1][2][3][4][6]
STOT - SE 3WARNINGMay cause respiratory irritation.[1][3][6]
Part 2: Personal Protective Equipment (PPE) Matrix

Rationale: Standard nitrile gloves provide transient protection against benzyl alcohol derivatives.[1] However, the lipophilic nature of the cyclopropyl and methoxy groups enhances dermal penetration.[1] Double-gloving is mandatory for synthesis operations.

Protection ZoneComponentSpecificationOperational Logic
Ocular Safety GogglesANSI Z87.1+ (Chemical Splash)Do not use safety glasses. The viscous liquid nature at >25°C creates a high risk of adhesion to the eye surface during splashes.[1]
Dermal (Hand) Primary GloveNitrile (0.11 mm min) Acts as a sacrificial layer.[1] Change immediately upon splash contact.
Dermal (Hand) Secondary GloveNitrile (Extended Cuff) Provides mechanical strength and covers the wrist gap (a common exposure site).[1]
Respiratory RespiratorN95 (Particulate) or P100Required if handling solids (dust).[1] Use organic vapor cartridges (OV) if heating >40°C.
Body Lab Coat100% Cotton or NomexSynthetic blends can melt into skin if a fire occurs (flash point ~146°C).[1]
Part 3: Operational Handling & Storage

The Phase-Change Protocol: Because the melting point is ~22–25°C, the compound may arrive as a solid or a supercooled liquid.[1]

  • Receipt: Store immediately at 2–8°C . This forces the compound into a solid state, reducing the vapor pressure and minimizing the risk of spills during initial weighing.[1]

  • Weighing: Weigh the cold solid rapidly. As it warms to room temperature, it may liquefy on the balance pan.[1] Use a glass weighing boat, not paper, to prevent absorption.[1]

  • Atmosphere: Store under inert gas (Argon or Nitrogen).[1] The benzylic position is susceptible to auto-oxidation over time, forming peroxides or aldehydes.[1]

Reaction Safety:

  • Exotherm Risk: The cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol).[1] Avoid strong Lewis acids or extreme heat (>100°C) without blast shielding, as ring-opening can be exothermic.[1]

  • Solvent Compatibility: Highly soluble in dichloromethane and ethyl acetate.[1] Avoid dimethyl sulfoxide (DMSO) for storage, as it enhances skin permeability of the solute.[1]

Part 4: Emergency Response Logic

Spill Management: The response strategy depends on the physical state of the spill.[1] A liquid spill of this material is viscous and sticky; a solid spill can be swept but generates dust.[1]

SpillResponseStartSpill DetectedAssessAssess Physical State(Temp Dependent)Start->AssessSolidSolid State(< 22°C)Assess->SolidCold/SolidLiquidLiquid/Viscous State(> 22°C)Assess->LiquidWarm/LiquidActionSolid1. Dampen with inert oil (mineral oil)to suppress dust.2. Scoop into wide-mouth jar.Solid->ActionSolidActionLiquid1. Do NOT wipe (smears).2. Cover with Vermiculite/Sand.3. Scoop absorbed mass.Liquid->ActionLiquidDeconFinal Decontamination:Scrub area with soap & water.(Solvent wash spreads contamination)ActionSolid->DeconActionLiquid->DeconDisposalDispose as HazardousOrganic WasteDecon->Disposal

Figure 1: Decision logic for cleaning spills of alpha-Cyclopropyl-4-methoxybenzyl alcohol, accounting for its phase-change behavior.

Part 5: Disposal & Deactivation

Do not pour down the drain. This compound is harmful to aquatic life (H402).[1]

  • Primary Waste: Collect all reaction mixtures and contaminated absorbents in a container labeled "Hazardous Waste - Organic - Toxic." [1]

  • Rinsate: Rinse glassware with Acetone or Ethanol first, then wash with soap and water.[1] Collect the initial solvent rinse into the halogenated or non-halogenated waste stream depending on the solvent used.[1]

  • Deactivation (Minor Residues): Oxidation with dilute bleach is not recommended due to potential reaction with the methoxy group.[1] Hydrolysis is ineffective.[1] Incineration is the only approved destruction method.[1]

References
  • PubChem. (2025).[1] 4-Methoxybenzyl alcohol Hazard Summary (Structural Analog). National Library of Medicine.[1] Retrieved February 24, 2026, from [Link][1]

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